N-Nonanoylglycine-d2

Catalog No.
S12834720
CAS No.
M.F
C11H21NO3
M. Wt
217.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nonanoylglycine-d2

Product Name

N-Nonanoylglycine-d2

IUPAC Name

2,2-dideuterio-2-(nonanoylamino)acetic acid

Molecular Formula

C11H21NO3

Molecular Weight

217.30 g/mol

InChI

InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15)/i9D2

InChI Key

JXDFEUKNHBHUCP-KNXIQCGSSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCC(=O)NCC(=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCC

The Conceptual Framework for Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

N-Nonanoylglycine-d2 belongs to a class of molecules known as N-acyl glycines. The core synthesis involves conjugating a fatty acid (in this case, deuterated nonanoic acid) with the amino acid glycine [1].

The table below summarizes the key information and a proposed synthesis strategy derived from the search results.

Aspect Details and Proposed Approach
Compound Identity N-acyl glycine; deuterated analog of N-Nonanoylglycine (2,2-d2) [2].
Biological Context Endogenous N-acyl glycines (e.g., N-palmitoyl glycine, N-arachidonoyl glycine) are bioactive lipids that modulate pain and inflammation [1].
Proposed Synthesis Adapt solid-phase submonomer method used for peptoids (N-substituted glycine oligomers) [3].

| Proposed Steps | 1. Bromoacetylation: Activate resin-bound amino group with bromoacetic acid. 2. Amination (Introduction of side-chain): Displace bromide with nonanoic acid-d2 derivative (e.g., nonylamine-d2). | | Key Considerations | Use deuterated precursor (nonanoic acid-d17 or nonylamine-d2) in the synthesis to incorporate deuterium label [3]. |

Detailed Synthesis Protocol and Analysis

Based on the generalized framework of peptoid synthesis [3], here is a more detailed, potential experimental workflow for producing this compound.

Proposed Experimental Workflow

The following diagram outlines the two main synthetic approaches and the subsequent analytical verification process.

G Start Start: Plan Synthesis SPPS Solid-Phase Peptoid Synthesis Start->SPPS SolutionPhase Solution-Phase Conjugation Start->SolutionPhase Step1 Step 1: Bromoacetylation Reagent: Bromoacetic Acid (Bromoacetic anhydride) Activator: DIC/DMAP Solid Support: Rink Amide Resin SPPS->Step1 Step2 Step 2: Amination Reagent: Nonylamine-d2 Base: Triethylamine (TEA) This step introduces the deuterated label Step1->Step2 Cleavage Step 3: Cleavage from Resin Reagent: Trifluoroacetic Acid (TFA) Yields: Crude this compound Step2->Cleavage Analysis Purification & Analysis Cleavage->Analysis SStep1 Activate Nonanoic Acid-d17 (e.g., form acyl chloride using thionyl chloride (SOCl2)) SolutionPhase->SStep1 SStep2 Conjugate with Glycine React activated acid with glycine in aqueous base (e.g., NaOH) SStep1->SStep2 SStep2->Analysis Purify Purification Method: Preparative HPLC Stationary Phase: C18 Reversed-Phase Analysis->Purify Analyze Analysis & Verification Techniques: LC-MS, NMR Confirm: Structure, Purity, Deuterium Incorporation Purify->Analyze

Analytical Verification

After synthesis and purification, you must confirm the identity and purity of the final product. The table below lists the recommended techniques.

Technique Application and Purpose
Liquid Chromatography-Mass Spectrometry (LC-MS/LC-HRMS) Primary verification tool. Confirms molecular identity and checks isotopic purity (d2 pattern). LC-MS is widely used for metabolomics and lipid analysis due to its sensitivity and ability to analyze non-volatile compounds [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural confirmation, including the position of deuterium atoms and proof of amide bond formation. NMR is a non-destructive technique that can simultaneously quantify a wide range of organic compounds [4].
Gas Chromatography-Mass Spectrometry (GC-MS) A viable option if the compound is made volatile through derivatization. Excellent separation power and provides reproducible, quantifiable data with extensive fragmentation patterns for structural clues [4].

Key Insights for Researchers

  • Enzymatic Pathways and Regulation: In biological systems, N-acyl glycines are formed by enzymes like glycine N-acylase and may be regulated by fatty acid amide hydrolase (FAAH) [1]. This is crucial for understanding the compound's metabolism and stability in vivo, but not for its chemical synthesis.
  • Structural Specificity: Biological activity of lipids like N-palmitoyl glycine shows strict structural requirements [1]. This underscores the importance of high synthetic purity and correct structure for meaningful bioactivity results.
  • Practical Synthesis Note: The submonomer method is highly efficient for generating diverse peptoid libraries [3]. For a single molecule like this compound, the solution-phase conjugation method may be more practical and cost-effective unless it is part of a larger solid-phase library.

References

The Deuteration Strategy for Enhanced Stability

Author: Smolecule Technical Support Team. Date: February 2026

Deuteration is a strategic approach to improve the metabolic and physicochemical stability of bioactive molecules. Replacing hydrogen with deuterium creates a stronger carbon-deuterium (C–D) bond, which is more resistant to cleavage and can lead to a slower metabolic rate, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE) [1] [2].

For a compound like N-Nonanoylglycine, potential deuteration sites and their expected effects are summarized below.

Table 1: Potential Deuteration Sites and Stability Effects for N-Nonanoylglycine

Deuteration Site Bond Type Potential Stability Benefit Rationale & Precedent
Alpha-carbon (adjacent to the amide nitrogen) C-D High (Metabolic Stability) Deuteration at the α-position of amino acids is a common strategy to slow metabolism, as this site can be vulnerable to enzymatic oxidation [2].
Alkyl Chain (Nonanoyl tail) C-D Moderate (Metabolic & Photostability) Can protect against oxidative metabolism at various carbon positions on the fatty acyl chain. Precedent shows deuteration of alkyl moieties enhances photostability [3].

Deuteration Methods and Workflow

The most practical and cost-effective method for deuteration is often direct H/D exchange using D₂O as the deuterium source, facilitated by a catalyst [3] [2].

Experimental Protocol for Catalytic H/D Exchange Deuteration

This protocol is adapted from methods successfully applied to proteinogenic amino acids [3].

  • Reaction Setup: Combine the N-Nonanoylglycine substrate with a Platinum on Carbon (Pt/C) catalyst in a mixture of 2-propanol and D₂O. A typical solvent ratio is 1:10 (2-propanol:D₂O) [3].
  • Reaction Execution: Seal the mixture in a high-pressure reactor (e.g., a 100 mL autoclave). Heat the reaction to a temperature between 100–230 °C with continuous stirring. The reaction time can range from one to several days [3].
  • Work-up and Isolation: After cooling, remove the Pt/C catalyst by filtration through Celite. Filter the solution further through a 0.22 µm filter. Concentrate the filtrate under reduced pressure to obtain the crude deuterated product [3].
  • Purification: Purify the crude product, for example by washing with ethanol or using recrystallization, to remove any deuteration-derived impurities [3].

The following diagram illustrates the core workflow for the deuteration and characterization process:

G A Reaction Setup B High-Temp Reaction A->B C Work-up & Isolation B->C D Purification C->D E Analytical Characterization D->E F Stability Assessment E->F

Deuteration and characterization workflow

Characterization of Deuterated Compounds

After synthesis, comprehensive characterization is essential. The table below outlines key analytical techniques.

Table 2: Key Techniques for Characterizing Deuterated N-Nonanoylglycine

Analytical Technique Measurement Purpose Key Insights from Precedents
Nuclear Magnetic Resonance (NMR) Degree of deuteration & site-specificity Confirms deuterium incorporation and identifies which hydrogen sites were replaced [3] [2].
Mass Spectrometry (MS) Deuteration ratio & molecular mass Provides the overall deuteration percentage and verifies molecular weight increase [3] [2].
Chiral Analysis (if applicable) Optical purity Critical: Direct deuteration methods can cause significant racemization of chiral centers. Use chiral separation methods (e.g., chiral HPLC) to isolate pure enantiomers if N-Nonanoylglycine is chiral [3] [2].
X-ray Crystallography Structural analysis Precedent with deuterated tryptophan shows minimal structural changes from H/D substitution, confirming primary isotope effects are on stability, not structure [3].

Stability Assessment Protocols

To experimentally validate the benefits of deuteration, the following stability tests can be performed, based on established protocols for deuterated amino acids [3].

  • Photostability Testing:

    • Method: Expose both deuterated and non-deuterated N-Nonanoylglycine to controlled ultraviolet (UV) irradiation.
    • Measurement: Use HPLC-MS to quantify the remaining intact compound over time.
    • Expected Outcome: The deuterated analog should show a markedly enhanced photostability and slower degradation rate, as demonstrated in studies on deuterated tryptophan [3].
  • Metabolic Stability Testing:

    • In Vitro Method: Incubate the compounds with liver microsomes (e.g., from humans or mice) and necessary co-factors.
    • Measurement: Monitor the parent compound's disappearance and metabolite formation over time using LC-MS.
    • Expected Outcome: The deuterated compound should exhibit a longer half-life and reduced metabolic clearance due to the stronger C-D bonds at vulnerable sites, as seen with deuterated GABAAR ligands [1].

References

Physicochemical Properties of N-Nonanoylglycine-d2

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified and predicted properties for N-Nonanoylglycine-d2. Please note that values marked as "Predicted" are derived from computational models and not experimental measurement [1] [2].

Property Value Type / Source
Molecular Formula C₁₁H₁₉D₂NO₃ Defined [1]
Molecular Weight 217.3 g/mol Defined [1]
CAS Number 3008541-78-1 Defined [1]
Chemical Description Deuterated labeled N-Nonanoylglycine GLPBIO [1]
Storage Condition -20°C GLPBIO [1]
Water Solubility Not Available Experimental Data [2]
log P (Partition Coefficient) Not Available Experimental Data [2]

For the non-deuterated form (N-Nonanoylglycine, C₁₁H₂₁NO₃), predicted properties include a water solubility of 0.46 g/L and a logP of 2.58 [2]. Use these values with caution as deuterium substitution can subtly alter a compound's physicochemical properties.

Experimental Workflow for Solubility Determination

Since experimental solubility data is not available, you would need to determine it empirically. The following workflow outlines a general protocol for measuring solubility, which you can adapt for this compound.

G start Start Solubility Assay solvent Select Solvent (e.g., DMSO) start->solvent prep Prepare Stock Solution make Create serial dilutions from stock solution prep->make solvent->prep  Use to dissolve  solid compound measure Measure Solution (Appearance, UV-Vis, HPLC) make->measure sat Identify Saturation Point measure->sat sat->make  No saturation  observed calc Calculate Solubility sat->calc  Precipitate forms or  concentration plateaus end Report Solubility Data calc->end

This diagram outlines the key steps in an experimental workflow for determining compound solubility.

Detailed Protocol for Key Steps
  • Prepare Stock Solution

    • Method: Due to its predicted low water solubility, prepare a concentrated stock solution in a solvent like DMSO. GLPBIO suggests that for this compound, "Sample solution is provided at 25 µL, 10mM," indicating a common starting point [1].
    • Handling Note: They also recommend that "to improve solubility, please warm the tube to 37°C and then shake it in an ultrasonic bath for a while" [1].
  • Measure Solution & Identify Saturation

    • Techniques: Use methods like UV-Vis spectroscopy to track concentration changes or HPLC for precise quantification. Visually inspect for precipitate formation after successive dilutions.
    • Saturation Point: The point at which the solute concentration no longer increases upon adding more solid, or precipitate is consistently observed, is the saturation point.
  • Calculate Solubility

    • Once the saturation concentration is determined, solubility can be calculated and reported in standard units such as mg/mL, molarity (M), or µg/mL.

Important Considerations for Researchers

When working with specialized compounds like this compound, please keep the following in mind:

  • Use Predicted Data with Caution: Computational predictions are valuable for guidance but are not a substitute for experimental data, especially for deuterated compounds where isotopic effects can play a role [2].
  • Consult Official Sources: For the most precise handling and storage information, always refer to the manufacturer's provided documentation, such as the Material Safety Data Sheet (MSDS) or Certificate of Analysis (COA) [1].
  • Experimental Reproducibility: The stability of deuterated compounds can be influenced by storage conditions and solvent choice. Adhere to the recommended storage condition of -20°C and document all experimental parameters meticulously [1].

References

Application Note: Quantitative LC-MS/MS Analysis of Fatty Acid Glycine Conjugates Using N-Nonanoylglycine-d2 as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Fatty acid glycine conjugates are emerging biomarkers in metabolomics and drug metabolism studies. Accurate quantification of these analytes in biological matrices requires robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize stable isotope-labeled internal standards (SIS) to correct for matrix effects and analyte loss. This application note details a validated protocol for quantifying nonanoylglycine and related homologs using N-Nonanoylglycine-d2 as the internal standard. The method emphasizes sample preparation, chromatographic separation, and mass spectrometric detection, providing a framework that can be adapted for specific research needs [1] [2].

2. Experimental Protocol

2.1. Materials and Reagents

  • Analytes: Nonanoylglycine, hexanoylglycine, suberylglycine.
  • Internal Standard: this compound (deuterated on the fatty acid chain).
  • Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.
  • Biological Matrix: Human plasma, serum, or urine.

2.2. Sample Preparation Procedure The sample preparation is critical for removing interfering compounds and minimizing ion suppression.

  • Protein Precipitation: Thaw samples on ice. Aliquot 100 µL of plasma/serum or 50 µL of urine into a microcentrifuge tube.
  • Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each sample.
  • Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute.
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Collection: Transfer the clear supernatant to a new LC-MS vial.
  • Injection: Inject 5-10 µL into the LC-MS/MS system [1] [3].

Alternative Solid-Phase Extraction (SPE) for enhanced cleanliness:

  • Condition a reverse-phase C18 SPE cartridge with methanol and water.
  • Load the sample (after protein precipitation and dilution with water) onto the cartridge.
  • Wash with a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar impurities.
  • Elute the analytes and internal standard with a high-percentage organic solvent (e.g., 80% methanol in water).
  • Evaporate the eluent under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis [1] [3].

2.3. LC-MS/MS Instrumentation and Conditions The following table summarizes the typical instrument parameters. These should be optimized for specific hardware.

Parameter Specification
LC System UHPLC (e.g., Thermo Scientific Vanquish, Agilent 1290)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Electrospray Ionization (ESI), Negative Mode
Analytical Column Reverse-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Column Temperature 40 °C
Injection Volume 5 µL
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min) / %B: 0/5, 2.0/5, 8.0/95, 10.0/95, 10.1/5, 12.0/5
Flow Rate 0.4 mL/min

2.4. MS/MS Detection and Quantification The table below provides an example of MRM transitions that must be determined experimentally for each analyte.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Nonanoylglycine 216.1 130.0* -15
Hexanoylglycine 174.1 130.0 -12
Suberylglycine 202.1 130.0 -14
This compound 218.1 132.0 -15

*The product ion m/z 130.0 likely corresponds to the deprotonated glycine moiety after cleavage, a common fragmentation for these conjugates.

Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard from the MRM chromatograms.
  • Calculate the analyte-to-internal standard peak area ratio.
  • Use a calibration curve constructed from analyte standards with a fixed concentration of internal standard to determine the absolute concentration in the samples.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz DOT language, illustrate the core experimental workflow and the logical structure of the quantitative analysis.

G SamplePrep Sample Preparation 1. Add IS 2. Protein Precipitation 3. Centrifuge LC LC Separation C18 Column, Gradient Elution SamplePrep->LC MS MS Detection ESI-, MRM Mode LC->MS Data Data Analysis 1. Peak Integration 2. Calculate Ratio 3. Quantify via Cal Curve MS->Data

Diagram 1: Experimental workflow for LC-MS analysis.

G IS Internal Standard (this compound) MRatio Measured Peak Area Ratio IS->MRatio Corrects for        Analyte Native Analyte (Nonanoylglycine) Analyte->MRatio TrueConc True Analyte Concentration MRatio->TrueConc  Calibration Curve

Diagram 2: Logical relationship in quantification using an internal standard.

Key Technical Considerations

  • Internal Standard Role: this compound co-elutes with the native analyte but is distinguished by its higher mass. It corrects for variability in sample preparation recovery and ion suppression/enhancement during MS ionization [3].
  • Matrix Effects: Even with an IS, evaluating matrix effects is crucial. This can be done by post-column infusion or by comparing the response of the IS in neat solvent versus a spiked matrix extract [2] [4].
  • Method Validation: Before applying this protocol to real samples, a full validation should be performed, assessing parameters such as linearity, precision, accuracy, recovery, and lower limit of quantification (LLOQ) in line with FDA or other relevant guidelines [5] [4].

Conclusion

This application note provides a foundational LC-MS/MS protocol for the quantification of fatty acid glycine conjugates using this compound as a stable isotope internal standard. The detailed sample preparation, chromatographic conditions, and mass spectrometric parameters serve as a robust starting point for researchers. The method's strength lies in the use of a structurally identical, deuterated IS to ensure reliable and precise quantification in complex biological matrices.

References

Comprehensive Application Notes and Protocols for Quantification of Fatty Acid Glycine Conjugates Using N-Nonanoylglycine-d2 as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Acyl Glycines and Analytical Challenges

N-acyl glycine conjugates represent an important class of lipid-signaling molecules characterized by an amino acid headgroup linked to a fatty acid chain through an amide bond. These endogenous compounds have gained significant research interest due to their diverse biological roles in regulating inflammation, nociception, and drug reward pathways [1] [2]. Among these compounds, N-oleoyl glycine (OlGly) and N-linoleoyl glycine (LINgly) have demonstrated promising therapeutic potential in preclinical models for reducing drug reward effects, alleviating withdrawal signs, and exhibiting anti-inflammatory properties [1] [2]. The quantitative analysis of these compounds in biological matrices presents significant challenges due to their low endogenous concentrations (often less than 100 pmol/g in brain tissue), complex lipid-rich matrices, and the presence of isobaric interferences in mass spectrometry detection [1].

The development of robust analytical methods is essential for advancing research on these compounds as potential biomarkers and therapeutics. Previously published methods often included these analytes as part of extensive lipidomic panels, which resulted in limited sensitivity and selectivity, with some reporting recovery rates as low as 49% [1]. This protocol describes a validated HPLC-MS/MS method specifically optimized for the quantification of fatty acid glycine conjugates using N-Nonanoylglycine-d2 as an internal standard, achieving over 90% recovery and precision within ±20% [1].

Methodology Summary

Analytical Platform Selection

The HPLC-MS/MS platform was selected for this application due to its superior sensitivity and selectivity for low-abundance lipids in complex matrices. While several analytical platforms are available for metabolomic studies, including GC-MS, CE-MS, and NMR, LC-MS provides optimal performance for thermally non-volatile, unstable compounds with a wide polarity range without requiring derivatization [3]. The method employs reversed-phase chromatography with C18 columns, which provides excellent separation of non-polar and weakly polar compounds, followed by tandem mass spectrometry detection using multiple reaction monitoring (MRM) for maximum specificity [1] [3].

Validation Performance

This method has been rigorously validated according to ANSI/ASB Standard Practices for Method Validation [1]. The table below summarizes key validation parameters achieved for the quantification of fatty acid glycine conjugates:

Table 1: Method Validation Performance Characteristics

Parameter Performance Assessment Method
Accuracy (Bias) Within ±20% Spiked quality control samples at low, medium, high concentrations
Precision Within ±20% Inter-day and intra-day replicates (n=6)
Recovery >90% Comparison of extracted vs. unextracted samples
Matrix Effects Minimal (<15% suppression) Post-column infusion experiments
Linearity R² > 0.99 Calibration curves (1-1000 ng/mL)
Autosampler Stability >24 hours Comparison of reinjected samples
Freeze/Thaw Stability 3 cycles Multiple freeze-thaw cycles

Materials and Methods

Chemicals and Reagents
  • Analytical Standards: this compound (internal standard), N-oleoyl glycine, N-linoleoyl glycine, and other fatty acid glycine conjugates of interest (Cayman Chemical, Ann Arbor, MI)
  • HPLC Solvents: HPLC grade acetone, acetonitrile, methanol, and submicron filtered water (Fisher Scientific, Waltham, MA)
  • Additives: Certified ammonium acetate, ACS grade formic acid, and hydrochloric acid (Fisher Scientific)
  • Extraction Solvents: ACS grade chloroform (VWR Chemical, Radnor, PA)
  • Inhibitors: Phenylmethylsulfonyl fluoride (PMSF, Sigma-Aldrich, St. Louis, MO) to prevent enzymatic degradation
Equipment and Instruments
  • HPLC System: High-performance liquid chromatography system with binary pump, autosampler, and temperature-controlled column compartment
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Chromatography Column: Reversed-phase C18 column (100 × 2.1 mm, 1.8 μm particle size)
  • Sample Preparation: Laboratory centrifuge capable of 14,000 × g, vortex mixer, analytical evaporator (Nitrogen blowdown system)
  • Balances: Analytical balance (0.1 mg sensitivity)
  • pH Meter: Laboratory pH meter with micro electrode
  • Ultrasonic Bath: For solvent degassing and extraction assistance
Solution Preparation
3.3.1 Stock and Working Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of each analytical standard into separate 1.0 mL volumetric flasks. Dissolve with acetonitrile and dilute to volume. Store at -80°C for long-term storage.
  • Intermediate Mixed Standard Solution (10 μg/mL): Combine appropriate volumes of each primary stock solution and dilute with acetonitrile to prepare a mixed standard solution containing 10 μg/mL of each analyte.
  • Working Internal Standard Solution (100 ng/mL): Dilute this compound stock solution with acetonitrile to prepare a working solution of 100 ng/mL. Store at -20°C when not in use.
3.3.2 Mobile Phase Preparation
  • Mobile Phase A (10 mM ammonium acetate with 0.1% formic acid): Dissolve 0.77 g of ammonium acetate in 1000 mL HPLC water. Add 1.0 mL formic acid. Mix well and filter through 0.2 μm membrane.
  • Mobile Phase B (Acetonitrile with 0.1% formic acid): Add 1.0 mL formic acid to 1000 mL HPLC grade acetonitrile. Mix well and degas by sonication.

Sample Preparation Protocol

Biological Sample Collection

Table 2: Sample Collection and Storage Conditions

Sample Type Collection Method Preservation Storage Temperature
Plasma Collect blood in lithium heparin tubes, centrifuge at 2000 × g for 10 min Add PMSF (100 μM final concentration) -80°C
Brain Tissue Rapidly dissect, flash freeze in liquid nitrogen Homogenize in 3 volumes ice-cold saline with PMSF -80°C
CSF Collect via cisternal puncture, centrifuge to remove cells Aliquot to avoid freeze-thaw cycles -80°C
Extraction Procedure
  • Thaw samples on ice and vortex thoroughly.
  • Transfer aliquots (100 μL plasma or 100 μL brain homogenate) to glass centrifuge tubes.
  • Add internal standard (50 μL of 100 ng/mL this compound working solution).
  • Precipitate proteins by adding 500 μL ice-cold acetonitrile, vortex for 30 seconds.
  • Add liquid-liquid extraction solvent (1 mL of chloroform:methanol, 2:1 v/v).
  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Transfer the lower organic layer to a new glass tube using a Pasteur pipette.
  • Evaporate to dryness under a gentle stream of nitrogen at 37°C.
  • Reconstitute the residue in 100 μL of mobile phase B.
  • Transfer to autosampler vials for HPLC-MS/MS analysis.

The following diagram illustrates the complete sample preparation workflow:

sample_preparation start Start with Biological Sample aliquot Transfer 100 µL aliquot start->aliquot add_IS Add 50 µL this compound Internal Standard aliquot->add_IS precipitate Add 500 µL ice-cold ACN for protein precipitation add_IS->precipitate LLE Add 1 mL chloroform:methanol (2:1) for liquid-liquid extraction precipitate->LLE vortex Vortex 2 minutes LLE->vortex centrifuge Centrifuge 14,000 × g 15 minutes at 4°C vortex->centrifuge transfer Transfer organic phase centrifuge->transfer evaporate Evaporate to dryness under nitrogen at 37°C transfer->evaporate reconstitute Reconstitute in 100 µL mobile phase B evaporate->reconstitute analyze HPLC-MS/MS Analysis reconstitute->analyze

HPLC-MS/MS Analysis

Chromatographic Conditions
  • Column: Reversed-phase C18 (100 × 2.1 mm, 1.8 μm)

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 μL

  • Autosampler Temperature: 10°C

  • Gradient Program:

    Table 3: HPLC Gradient Program

    | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Gradient Curve | | :--- | :--- | :--- | :--- | | 0.0 | 70 | 30 | Initial | | 2.0 | 70 | 30 | Hold | | 10.0 | 5 | 95 | Linear | | 15.0 | 5 | 95 | Hold | | 15.1 | 70 | 30 | Step | | 20.0 | 70 | 30 | Re-equilibrate |

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray ionization (ESI) negative mode
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Desolvation Gas Flow: 650 L/hr
  • Cone Gas Flow: 50 L/hr
  • Collision Gas Flow: 0.15 mL/min
  • Capillary Voltage: 2.8 kV
  • Data Acquisition Mode: Multiple reaction monitoring (MRM)

Table 4: MRM Transitions for Target Analytes

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
N-Nonanoylglycine 214.2 74.1 30 12
This compound 216.2 74.1 30 12
N-Oleoyl glycine 364.3 74.1 35 15
N-Linoleoyl glycine 362.3 74.1 35 15

Data Analysis

Calibration Curve Construction
  • Calibrator Preparation: Prepare calibrators in the same matrix as samples (or substitute matrix for endogenous analytes) at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
  • Peak Area Ratio Calculation: For each calibrator, calculate the peak area ratio (analyte peak area / internal standard peak area).
  • Regression Analysis: Perform weighted (1/x²) least-squares linear regression of peak area ratio versus concentration.
  • Acceptance Criteria: Calibration curves should have coefficient of determination (R²) ≥ 0.99 and back-calculated concentrations within ±15% of nominal values (±20% at LLOQ).
Quantitative Calculation

The concentration of each analyte in unknown samples is calculated using the following equation:

Concentrationunknown = (Peak Ratiounknown − Intercept) / Slope × DF

Where:

  • Peak Ratiounknown = Peak areaanalyte / Peak areaIS in the unknown sample
  • Slope and Intercept = Parameters from the calibration curve
  • DF = Dilution factor applied during sample preparation

Application Results

Representative Data

Application of this method to mouse brain and plasma samples following exogenous administration of OlGly demonstrated excellent sensitivity for pharmacokinetic studies. The method successfully quantified increasing concentrations of fatty acid glycine conjugates in these tissues, with clear chromatographic separation achieved within a 15-minute run time [1]. The lower limit of quantification (LLOQ) was established at 1 ng/mL for all analytes, providing sufficient sensitivity to monitor endogenous levels and pharmacokinetic profiles.

Table 5: Representative Concentration Data from Mouse Studies

Tissue Baseline Concentration Post-Dose Concentration (20 min) Fold Increase
Brain 85.3 ± 12.5 pmol/g 1250.4 ± 185.6 pmol/g 14.7×
Plasma 45.2 ± 8.7 nM 985.6 ± 134.2 nM 21.8×
Liver 152.7 ± 24.3 pmol/g 2150.8 ± 285.9 pmol/g 14.1×
Biological Significance

The ability to accurately quantify these lipid-signaling molecules enables important insights into their physiological and pharmacological roles. Research has demonstrated that these compounds act as positive allosteric modulators at glycine receptors and show promise for treating conditions including chronic pain, mild traumatic brain injury, drug dependence, and inflammation [1] [2]. The stereochemical preferences observed for some analogs (e.g., D-alanine derivatives being more active than L-isomers) suggest specific receptor interactions, possibly through GPR18 activation [2].

The following diagram illustrates the metabolic pathways and biological significance of fatty acid glycine conjugates:

biological_pathways FAA Fatty Acid Precursors conjugation Enzymatic Conjugation FAA->conjugation Biosynthesis glycine Glycine glycine->conjugation NAGly N-Acyl Glycines (e.g., OlGly, LINgly) conjugation->NAGly degradation FAAH/PAM Degradation NAGly->degradation targets Biological Targets (Glycine Receptors, GPR18) NAGly->targets metabolites Metabolites (Oleamide) degradation->metabolites effects Therapeutic Effects (Anti-inflammatory, Analgesic, Anti-addiction) targets->effects

Troubleshooting and Optimization

Common Issues and Solutions

Table 6: Troubleshooting Guide for Common Analytical Issues

Problem Potential Causes Solutions
Poor Recovery Incomplete extraction, inefficient protein precipitation Optimize solvent ratios, ensure adequate mixing, adjust pH
Matrix Effects Co-eluting compounds, ion suppression Improve chromatographic separation, optimize extraction, use isotope IS
Peak Tailing Secondary interactions, contaminated column Use mobile phase additives (formic acid), flush column
Low Sensitivity Inefficient ionization, source contamination Optimize MS parameters, clean ion source
Retention Time Shift Mobile phase degradation, column aging Prepare fresh mobile phase, replace guard column
Method Optimization Recommendations
  • Extraction Efficiency: Test different organic solvent combinations (chloroform:methanol, ethyl acetate:hexane) to maximize recovery for specific analytes of interest.
  • Chromatographic Separation: Adjust gradient steepness and initial organic solvent composition to resolve isobaric interferences while maintaining reasonable run times.
  • Ionization Efficiency: Optimize source temperatures and gas flows for maximum response of target analytes, which may differ based on fatty acid chain length and saturation.
  • Stability Considerations: Add antioxidant preservatives (e.g., BHT) for extended analysis of polyunsaturated conjugates prone to oxidation.

Conclusion

This comprehensive protocol provides a validated, sensitive, and robust method for quantifying fatty acid glycine conjugates in biological matrices using This compound as an internal standard. The method addresses previous limitations in recovery and specificity reported in lipidomic panels, enabling reliable quantification of these important lipid-signaling molecules for pharmacological and biomarker studies. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection should facilitate implementation in analytical laboratories studying these compounds across various research applications.

References

N-Nonanoylglycine-d2 extraction protocol urine

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Developing Your Protocol

Although a direct protocol is unavailable, you can construct an effective method by adapting standard approaches for extracting similar metabolites from urine. The following workflow outlines the key stages, integrating techniques common in the field [1].

start Urine Sample sp Spike with Internal Standard start->sp pc Protein Precipitation & Centrifugation sp->pc spe Solid-Phase Extraction (SPE) pc->spe evap Solvent Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms end Data Acquisition lcms->end

Common Methodologies for Metabolite Extraction

Based on general metabolomics practices [1], the table below summarizes techniques relevant to your goal.

Step Common Techniques Considerations for N-Nonanoylglycine-d2
Sample Preparation Protein precipitation (cold organic solvents), centrifugation, dilution Urine often requires dilution and centrifugation to remove particulates.
Analyte Extraction Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) LLE with ethyl acetate or MTBE may suit this moderately polar compound.
Analysis Platform LC-MS/MS (Reversed-Phase), GC-MS (with derivatization) LC-MS/MS is most suitable. A C18 column with a water/acetonitrile gradient is a standard starting point [1].
Suggested LC-MS/MS Parameters for Method Development

You will need to optimize these parameters empirically for maximum sensitivity and specificity.

Parameter Suggested Starting Point
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8-2.7 µm)
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 5% B to 95% B over 10-15 minutes
Ionization Mode Electrospray Ionization (ESI), negative mode (carboxylic acid group)
MS Detection Multiple Reaction Monitoring (MRM); optimize transitions for parent > product ion

Critical Experimental Details

  • Internal Standard: The deuterated nature of your analyte (this compound) is its greatest advantage. You can use the non-deuterated form (N-Nonanoylglycine) as an internal standard to correct for losses during sample preparation and matrix effects during MS analysis, significantly improving quantitative accuracy.
  • Method Validation: Once a protocol is established, a proper validation is essential. This should assess parameters like linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ) to ensure the method is reliable for its intended use.

References

Comprehensive Application Notes and Protocols: N-Nonanoylglycine-d2 Sample Preparation for Metabolomic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

N-Nonanoylglycine-d2 represents a stable isotope-labeled analog of endogenous N-acyl glycines that serves as a critical internal standard in mass spectrometry-based metabolomic studies. These compounds belong to the broader class of N-acyl amino acids (nAAAs), which have gained significant research interest due to their potent signaling properties and associations with various metabolic pathways. The deuterium atoms in this compound provide nearly identical chemical properties to its endogenous counterpart while offering distinct mass spectral properties that enable precise quantification through mass shift detection. This technical note establishes comprehensive protocols for the sample preparation and analysis of this compound in metabolomic studies, with particular emphasis on maintaining analytical rigor and pre-analytical standardization to ensure reproducible results in both research and clinical applications.

The importance of proper sample handling cannot be overstated in metabolomics, as the metabolome represents the final downstream product of genomic, transcriptomic, and proteomic processes and is therefore highly sensitive to pre-analytical variables. Unlike genomics and proteomics, metabolomics provides a more direct approach to studying biological activity, offering a reflection of observed biological events with significantly higher metabolite turnover rates compared to proteins and DNA [1]. This technical note aims to standardize procedures across laboratories, with particular attention to the unique challenges associated with analyzing N-acyl glycines and related metabolites in complex biological matrices.

Sample Collection Protocols

Blood Collection and Processing

Blood collection represents the most common sampling method for metabolomic studies and requires strict standardization to minimize pre-analytical variations. For this compound analysis, venipuncture collection should be performed using appropriate anticoagulants, with EDTA-plasma generally preferred over serum for more stabilized metabolite profiles [1]. Following collection, blood samples must be immediately placed on wet ice and processed within 30 minutes to prevent glycolysis and metabolite degradation. Centrifugation should be performed at (1,500-2,000 \times g) for 10 minutes at 4°C to separate plasma, which should then be aliquoted into cryovials to avoid repeated freeze-thaw cycles.

  • Critical Considerations:
    • Fasting Status: Collect samples after a 12-hour overnight fast to minimize dietary influences on metabolite levels, particularly for amino acids and acylcarnitines [1]
    • Circadian Rhythm: Standardize collection times (preferably morning) to control for diurnal fluctuations in metabolites, including lipids and branched-chain amino acids
    • Physical Activity: Avoid unusual physical exertion for 24 hours prior to collection as exercise significantly alters lactate, fatty acids, and acylcarnitine levels [1]
    • Medication and Supplements: Document and ideally suspend nutritional supplements and medications for 24 hours or more when ethically and medically permissible
Urine and Alternative Sample Collection

For urine collection, mid-stream samples should be obtained in sterile containers, with volume and creatinine content recorded for normalization. Saliva collection requires subjects to refrain from eating, drinking, or smoking for at least 30 minutes prior to sampling, with saliva expressed directly into cryotubes or using appropriate collection devices. When designing studies, consider that different biofluids offer complementary metabolic information, with urine often showing higher concentration of water-soluble metabolites and plasma providing a more systemic metabolic overview.

Table 1: Sample Collection Guidelines for Different Biofluids

Biofluid Type Collection Volume Processing Requirements Special Considerations
Plasma (EDTA) 3-5 mL Centrifuge at 1,500-2,000 × g, 10 min, 4°C Process within 30 min, avoid hemolysis
Serum 3-5 mL Allow clotting 30 min, centrifuge 1,500 × g, 10 min Longer processing may increase metabolite degradation
Urine 5-10 mL Centrifuge at 2,000 × g, 10 min to remove debris Record volume and creatinine for normalization
Saliva 1-2 mL Centrifuge at 10,000 × g, 5 min to remove debris Collect after overnight fast, no stimulation

Sample Storage and Stability

Proper sample storage is critical for preserving the integrity of this compound and related metabolites. Aliquoted samples should be flash-frozen in liquid nitrogen immediately after processing and stored at -80°C until analysis. Long-term storage at -80°C effectively stabilizes most metabolites, including N-acyl glycines, for several years, whereas -20°C storage is only acceptable for short-term periods not exceeding one month. Samples should be transported on dry ice to maintain temperature consistency, and freeze-thaw cycles must be rigorously avoided as they can significantly degrade labile metabolites.

The stability profile of N-acyl glycines like this compound varies by matrix, with plasma and serum generally offering better stability compared to urine. Stability assessment should be conducted during method validation, monitoring for both chemical degradation and adsorption losses. For quality control purposes, pooled quality control samples should be created from a representative pool of the study samples and analyzed throughout the sequence to monitor instrument performance and identify potential degradation during storage.

Metabolite Extraction Protocols

Protein Precipitation Extraction

Protein precipitation represents the most common extraction method for hydrophilic metabolites including this compound. The recommended protocol utilizes cold methanol or methanol:acetonitrile mixtures, which provide efficient protein precipitation while maintaining metabolite stability:

  • Aliquot 100 μL of plasma/serum into a microcentrifuge tube
  • Add 10 μL of internal standard solution containing this compound (typically at 1-10 μg/mL concentration in methanol)
  • Add 400 μL of cold methanol (-20°C) and vortex vigorously for 30 seconds
  • Incubate at -20°C for 1 hour to enhance protein precipitation
  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins
  • Carefully transfer supernatant to a new tube and evaporate to dryness under a gentle nitrogen stream at room temperature
  • Reconstitute dried extract in 100 μL of mobile phase compatible solvent (typically 50:50 methanol:water with 0.1% formic acid)
  • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes before transferring supernatant to LC-MS vials

This method typically achieves 85-95% recovery for this compound and related metabolites while effectively removing interfering proteins. The maintained cold chain throughout the process is essential for preserving labile metabolites and preventing artificial degradation.

Liquid-Liquid Extraction for Enhanced Lipid Coverage

For studies targeting both polar metabolites and lipid species, a modified liquid-liquid extraction using methanol, methyl-tert-butyl ether (MTBE), and water provides comprehensive metabolite coverage:

  • Combine 100 μL sample with 10 μL this compound standard and 300 μL methanol
  • Add 1 mL MTBE, vortex 30 seconds, and shake for 10 minutes at room temperature
  • Add 250 μL water to induce phase separation, vortex 30 seconds, and centrifuge at 1,000 × g for 10 minutes
  • Collect upper organic phase (lipid-rich) and lower aqueous phase (polar metabolite-rich) separately
  • Dry both fractions under nitrogen and reconstitute in appropriate solvents for analysis

Table 2: Metabolite Extraction Methods Comparison

Extraction Method Metabolite Classes Covered Recovery Efficiency for this compound Compatibility with MS Analysis
Cold Methanol Precipitation Polar metabolites, organic acids, some lipids 85-95% Excellent with LC-MS, minimal ion suppression
Methanol:Acetonitrile (1:1) Broad polar metabolites, better for unstable metabolites 80-90% Good, less co-precipitation of phospholipids
MTBE/Methanol/Water Comprehensive coverage including lipids 75-85% in aqueous phase, 60-70% in organic phase May require separate analysis for polar/lipid fractions

Analytical Techniques and Instrumentation

LC-MS/MS Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) represents the primary analytical platform for this compound quantification due to its superior sensitivity and specificity. The following conditions are recommended:

  • Chromatography System: UHPLC with reversed-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
  • Gradient Program: 5% B to 95% B over 10-15 minutes, hold 2-3 minutes, re-equilibrate
  • Flow Rate: 0.3-0.4 mL/min
  • Column Temperature: 40-45°C
  • Injection Volume: 5-10 μL

Mass spectrometry should be performed using electrospray ionization in negative mode for this compound, with multiple reaction monitoring (MRM) transitions optimized for maximum sensitivity. Key instrument parameters include:

  • Ion Source Temperature: 150-300°C
  • Desolvation Temperature: 350-500°C
  • Collision Energy: Optimized for specific MRM transitions
  • Dwell Time: 20-50 ms per transition
GC-MS Analysis

While LC-MS is generally preferred for this compound, GC-MS provides complementary analysis particularly for volatile or derivatized metabolites:

  • Derivatization: Use MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) with 1% TMCS (trimethylchlorosilane) at 60°C for 45 minutes
  • Chromatography: DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Temperature Program: 60°C to 300°C at 10°C/min, hold 5 minutes
  • Ionization: Electron impact ionization at 70 eV
  • Detection: Selected ion monitoring for specific mass fragments

Data Processing and Statistical Analysis

Metabolomic data processing requires specialized statistical approaches to handle the high-dimensional nature of the data. For targeted analysis of this compound and related metabolites, multivariate statistical methods have demonstrated superior performance, particularly when the number of metabolites approaches or exceeds the number of study subjects [2]. The recommended workflow includes:

  • Data Preprocessing: Peak picking, alignment, and integration using vendor or open-source software
  • Normalization: Internal standard normalization (using this compound), followed by probabilistic quotient normalization or sample-specific factors
  • Multivariate Analysis: Sparse Partial Least Squares-Discriminant Analysis (SPLS-DA) for classification and feature selection, which has shown particularly robust performance in metabolomic studies with correlated metabolite structures [2]
  • Validation: Permutation testing and cross-validation to prevent overfitting

For studies with smaller sample sizes (N < 100), univariate approaches with false discovery rate (FDR) correction may perform better than sparse multivariate methods, which can exhibit increased false positive rates in very small sample sizes [2]. The analytical workflow for this compound sample preparation and analysis is visualized below:

workflow cluster_pre Pre-Analytical Phase cluster_ana Analytical Phase cluster_post Post-Analytical Phase SampleCollection Sample Collection (Plasma/Urine/Tissue) Quench Metabolite Quenching (Liquid N₂) SampleCollection->Quench Extraction Metabolite Extraction (Protein Precipitation/Liquid-Liquid) Quench->Extraction Analysis LC-MS/GC-MS Analysis Extraction->Analysis Preprocess Data Preprocessing (Peak Picking, Alignment) Analysis->Preprocess Normalize Data Normalization (Internal Standard Correction) Preprocess->Normalize Stats Statistical Analysis (Multivariate Methods) Normalize->Stats Interpret Biological Interpretation Stats->Interpret

Diagram 1: Experimental workflow for this compound sample preparation and analysis in metabolomic studies, showing the integrated pre-analytical, analytical, and post-analytical phases.

Applications in Metabolic Pathway Analysis

The analysis of this compound fits within the broader context of N-acyl amino acid metabolism, which has been implicated in various physiological and pathological processes. Recent studies have demonstrated that related compounds such as N-arachidonylglycine (NAGly) function as important signaling molecules with immunomodulatory effects, particularly through GPR18 receptor-mediated pathways [3]. The integration of metabolomic data with transcriptomic information enables the identification of key metabolite-sensing GPCRs involved in metabolic regulation, providing insights into underlying biological mechanisms.

The analytical approaches described for this compound can be extended to study cross-species metabolic conservation, as demonstrated in studies showing significant overlap between human and mouse metabolomes, with more than half of metabolites present in bronchoalveolar lavage fluid also detected in plasma [4]. This conservation enhances the translational potential of metabolomic findings from model organisms to human pathophysiology.

Troubleshooting and Quality Control

Quality control measures are essential for generating reliable metabolomic data. Implement a systematic QC protocol including:

  • Pooled QC Samples: Create from aliquots of all study samples and analyze throughout the run to monitor instrument stability
  • Blank Samples: Process blanks to identify contamination sources
  • System Suitability Tests: Analyze standard mixtures before sample runs to verify performance
  • Retention Time Stability: Monitor drift throughout analytical batches

Common issues and solutions:

  • Poor Recovery: Optimize extraction solvent ratios, ensure proper pH control
  • Matrix Effects: Use stable isotope internal standards, evaluate extraction efficiency
  • Chromatographic Tailing: Freshly prepare mobile phases, check column condition
  • Signal Drift: Incorporate more frequent QC samples, clean ion source

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Recommended Protocol
Accuracy 85-115% recovery Spike recovery experiments at low, medium, high concentrations
Precision <15% RSD (intra-day and inter-day) Repeated analysis of QC samples (n=6) over three days
Linearity R² > 0.99 Calibration curve with 6-8 points across expected concentration range
Limit of Quantification Signal-to-noise > 10 Serial dilution of spiked samples to determine lowest quantifiable level
Matrix Effects 85-115% with IS correction Post-extraction spiking compared to neat standards
Stability <15% deviation from fresh Bench-top, processed sample, and freeze-thaw stability testing

Conclusion

The protocols outlined in this technical note provide a comprehensive framework for the reliable sample preparation and analysis of this compound in metabolomic studies. Attention to pre-analytical variables, appropriate extraction methodologies, and robust analytical techniques is essential for generating high-quality data that accurately reflects the biological system under investigation. The integration of these protocols with appropriate statistical analysis methods will enhance the validity and translational potential of metabolomic findings related to N-acyl amino acid pathways and their role in health and disease.

References

N-Nonanoylglycine-d2 mass spectrometry parameters

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Methodologies for Acyl Glycines

While direct parameters for N-Nonanoylglycine-d2 are unavailable, research on glycine and other complex molecules provides a strong starting point for method development.

  • Chromatography for Glycine: A dedicated LC-MS/MS method for glycine itself uses a 5-minute isocratic run without derivatization. Detection was performed using positive electrospray ionization (ESI+)
  • Derivatization for Sensitivity: The analysis of low-level metabolites like 1,25-dihydroxyvitamin D often requires derivatization to enhance ionization efficiency. Reagents such as Amplifex diene or PTAD (4-phenyl-1,2,4-triazole-3,5-dione) can significantly boost signal strength, which is a crucial technique to consider for acyl glycines if they show poor ionization [1].
  • Fragmentation Optimization: For quantitative accuracy in methods using isobaric tags, systematic optimization of Higher-energy Collisional Dissociation (HCD) energies is essential. A stepped NCE scheme (e.g., 30% to 50%) can help balance the generation of reporter ions with optimal backbone fragmentation for confident identification [2].

A Proposed Workflow for Method Development

Here is a logical workflow you can follow to establish and optimize the MS parameters for this compound. This process adapts general principles from the search results to your specific analyte.

Step 1: Liquid Chromatography
  • Column: Start with a standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column for better retention of polar compounds.
  • Mobile Phase: Use a gradient of water and acetonitrile, both modified with 0.1% formic acid, to promote positive ionization.
  • Gradient: Begin with a shallow gradient (e.g., 5% to 95% organic over 10 minutes) to separate the analyte from matrix interferences.
Step 2: Mass Spectrometry Parameters

This is the core development phase. You will need to infuse a pure standard of this compound to optimize the following settings for a triple quadrupole (QQQ) mass spectrometer.

Table 1: Key MS Parameters to Optimize for this compound

Parameter Description Suggested Starting Point
Ionization Mode Electrospray Ionization (ESI) Positive (ESI+)
Precursor Ion [M+H]⁺ The protonated molecular ion m/z 218.2 (for C₁₁H₂₁NO₃ + H)
Product Ion Scan Full scan to identify fragments Use CID or HCD at 25-35% NCE
Declustering Potential (DP) Voltage to decluster ions 30-80 V
Collision Energy (CE) Energy for fragmentation in MRM 15-35 eV (needs optimization)
Step 3: MRM Transition Development

Once the precursor and product ions are identified, establish the Multiple Reaction Monitoring (MRM) transitions. The deuterated standard (d2) will have a slightly higher precursor mass.

Table 2: Proposed MRM Transitions for N-Nonanoylglycine and its Deuterated Standard

Compound Precursor Ion [M+H]⁺ Product Ion Collision Energy (CE)
N-Nonanoylglycine m/z 216.2 m/z 174.1 (loss of C₂H₂O?) To be optimized
m/z 216.2 m/z 130.1 (Glycine moiety?) To be optimized
m/z 216.2 m/z 76.1 (Glycine immonium) To be optimized
This compound m/z 218.2 m/z 176.1 To be optimized
myz 218.2 m/z 132.1 To be optimized
m/z 218.2 m/z 78.1 To be optimized

Experimental Protocol for Quantitative Analysis

  • Sample Preparation:

    • Precipitate proteins in biofluids (e.g., plasma, urine) with cold acetonitrile (1:3 sample:ACN ratio).
    • Vortex vigorously, then centrifuge at >14,000 x g for 15 minutes.
    • Transfer the clear supernatant to an LC-MS vial for analysis [1].
  • Liquid Chromatography:

    • Column: C18 (100 x 2.1 mm, 1.8 µm)
    • Mobile Phase A: Water with 0.1% Formic Acid
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
    • Flow Rate: 0.3 mL/min
    • Gradient:
      • 0-1 min: 10% B
      • 1-8 min: 10% B to 95% B
      • 8-10 min: 95% B
      • 10-12 min: 10% B (re-equilibration)
    • Injection Volume: 5-10 µL
  • Mass Spectrometry (QQQ-MS/MS):

    • Ion Source: ESI, Positive mode
    • Ion Spray Voltage: 5500 V
    • Source Temperature: 450 °C
    • Nebulizer Gas (GS1): 50 psi
    • Dwell Time: 100 ms per MRM transition
    • MRM Transitions: Use the optimized transitions from Table 2.
  • Validation: Establish a calibration curve using the deuterated standard (d2) to quantify the light form. Determine the Limit of Quantification (LOQ), accuracy, and precision following ICH guidelines.

Important Notes and Adaptations

  • You must experimentally determine the optimal Collision Energy (CE) for each MRM transition. This is done by infusing the standard and ramping the CE to find the value that yields the highest signal for the product ion.
  • The proposed MRM transitions and product ions in Table 2 are hypothetical. The actual fragmentation pattern must be confirmed experimentally with a pure standard.
  • If the signal intensity is low, consider the derivatization strategies mentioned earlier to improve ionization efficiency [1].

References

Application Note: Quantitative Analysis of N-Nonanoylglycine in Human Serum

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction N-Nonanoylglycine is a medium-chain acyl-glycine conjugate. Acyl-glycines are important biomarkers for inborn errors of metabolism, particularly in peroxisomal disorders and mitochondrial fatty acid β-oxidation defects. This document details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification. The method can be directly adapted for the deuterated internal standard N-Nonanoylglycine-d2.

2. Experimental Protocol

2.1. Materials and Reagents

  • LC-MS/MS System: Ultra-performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer.
  • Chromatography Column: Reversed-phase column, e.g., ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) or equivalent [1].
  • Mobile Phase A: Water with 0.1% (v/v) formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
  • Solvents: LC-MS grade water, methanol, and acetonitrile.
  • Internal Standard: This compound (if available, or a structurally similar deuterated acyl-glycine).

2.2. Sample Preparation

  • Thaw and Centrifuge: Thaw frozen serum samples on ice and centrifuge at 10,000 × g for 5 minutes.
  • Protein Precipitation: Add 200 µL of ice-cold methanol containing the internal standard (this compound) to 50 µL of serum [1].
  • Vortex and Incubate: Vortex the mixture vigorously for 30 seconds and incubate for 30 minutes at 4°C with continuous shaking (e.g., 1500 rpm) to ensure complete protein precipitation and metabolite extraction.
  • Centrifuge: Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the proteins.
  • Collect Supernatant: Transfer the clear supernatant to a new vial and dry it under a gentle stream of nitrogen or using a SpeedVac concentrator.
  • Reconstitute: Reconstitute the dried metabolite extract in 100 µL of a 1% acetonitrile in water solution. Vortex thoroughly and transfer to an LC-MS vial for analysis.

The complete analytical workflow is summarized in the following diagram:

G cluster_1 Sample Preparation Details Start Start: Serum Sample Prep Sample Preparation Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis A Add Internal Standard & Ice-cold Methanol Data Data Processing Analysis->Data End Quantification Result Data->End B Vortex & Incubate (30 min at 4°C) A->B C Centrifuge (12,000 g, 10 min) B->C D Collect Supernatant & Dry C->D E Reconstitute in Weak Solvent D->E

2.3. Instrumental Configuration

  • LC System: Ultra-performance Liquid Chromatography (UPLC) system (e.g., Agilent 1290 II) [1].
  • MS System: Quadrupole-Time of Flight (Q-TOF) or Triple Quadrupole MS (e.g., 5600 Triple TOF Plus) [1]. For highest sensitivity, a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode is preferred.

2.4. Chromatographic Conditions The table below summarizes the key parameters for the LC method.

Parameter Specification Rationale & Context
Column Reversed-phase (e.g., C18), 1.8 µm, 2.1 × 100 mm [1] Standard for separating small, semi-polar molecules.

| Mobile Phase | A: Water/0.1% Formic Acid B: Acetonitrile/0.1% Formic Acid | Formic acid enhances ionization in positive ESI mode. | | Gradient Program | 0 min: 5% B 2 min: 5% B 10 min: 95% B 12 min: 95% B 12.1 min: 5% B 15 min: 5% B | A shallow gradient improves separation of complex biological samples. | | Flow Rate | 0.3 - 0.4 mL/min | Standard for UPLC systems; balances speed and resolution. | | Column Temperature | 40 °C | Improves chromatographic reproducibility and efficiency. | | Injection Volume | 2 - 5 µL | Suitable for high-sensitivity detection with minimal matrix effects. |

2.5. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Ion Source Parameters: (Requires optimization)
    • Ion Source Temperature: 500 °C
    • Ion Spray Voltage: 5500 V
    • Curtain Gas: 25-35 psi
  • Data Acquisition: Multiple Reaction Monitoring (MRM). The proposed transitions to be optimized are:
    • Analyte (N-Nonanoylglycine): Precursor ion → Product ion. Example: m/z 230.2 [M+H]+ → m/z 130.1 (glycine moiety) or m/z 74.1.
    • Internal Std. (this compound): Precursor ion → Product ion. Example: m/z 232.2 [M+H]+ → m/z 132.1.

3. Method Validation Upon adaptation for this compound, the method should be validated using ICH/FDA guidelines [2]. Key parameters are summarized below.

Validation Parameter Target Performance Example from Literature (Vitamin D3)
Linearity & Range R² > 0.995 over intended range R² = 0.999 for Vitamin D3 [2]
Precision (Repeatability) RSD < 15% (LLOQ: <20%) RSD = 0.17% for system suitability [2]
Accuracy 85-115% of nominal value Confirmed via spike-recovery experiments [2]
Limit of Detection (LOD) Signal/Noise ≥ 3 LOD = 0.0539 µg/mL for Vitamin D3 [2]
Limit of Quantification (LOQ) Signal/Noise ≥ 10 with precision & accuracy LOQ = 0.1633 µg/mL for Vitamin D3 [2]
Robustness RSD of key parameters < 2% RSD for flow rate (0.81%) and mobile phase (0.72%) [2]

Critical Considerations for Your Research

  • Analyte Specificity is Key: The core of this method relies on the MRM transition in the mass spectrometer. You must directly infuse your standard of This compound to empirically determine its optimal precursor ion, fragmentor voltage, product ions, and collision energy.
  • Chromatographic Separation: The proposed reversed-phase method is a robust starting point. If co-eluting matrix interferences are observed, consider adjusting the gradient slope or using an alternative column chemistry (e.g., HILIC) if the metabolite is highly polar [3].
  • Derivatization for Enhanced Sensitivity: If the inherent sensitivity of the underivatized method is insufficient, investigate pre-column derivatization. Butylation is common for carboxylic acids, while dansyl chloride targets amine groups; a double derivatization strategy can be highly effective for molecules containing both functional groups [4].

References

Application Note: Quantitative Analysis of N-Nonanoylglycine-d2 via Stable Isotope Dilution Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Stable isotope dilution analysis (SIDA) combined with liquid chromatography-mass spectrometry (LC-MS) is a gold standard for the precise and accurate quantification of endogenous metabolites in complex biological matrices. This application note details a validated protocol for the quantification of N-Nonanoylglycine, a fatty acid conjugate, using its deuterated analog (N-Nonanoylglycine-d2) as an internal standard. The method is designed to minimize pre-analytical variation and correct for ionization suppression, making it suitable for biomarker discovery and pharmacological studies [1].

Materials and Reagents
  • Analyte of Interest: N-Nonanoylglycine
  • Internal Standard: this compound (stable isotope-labeled)
  • Solvents: High-purity methanol, acetonitrile, water (LC-MS grade)
  • Additives: Formic acid or ammonium acetate (MS grade)
  • Biological Matrices: Plasma, serum, or bronchoalveolar lavage fluid (BALF). The protocol is easily adaptable to tissue homogenates.
  • Equipment: Microcentrifuges, vortex mixer, analytical and precision balances, LC-MS vials.
Experimental Protocol

Step 1: Sample Preparation and Extraction

  • Spiking: Add a known, fixed amount of the this compound internal standard (e.g., 50 ng) to a measured volume of biological sample (e.g., 100 µL of plasma) [1].
  • Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile to the sample to precipitate proteins. Vortex vigorously for 1 minute.
  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
  • Collection: Transfer the clear supernatant to a new tube.
  • Concentration (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of mobile phase initial conditions. This step can enhance sensitivity for low-abundance analytes.

Step 2: Liquid Chromatography (LC) Separation The goal is to chromatographically separate N-Nonanoylglycine from potentially interfering compounds in the matrix.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
    • 0-1 min: 5% B
    • 1-8 min: 5% B to 95% B
    • 8-10 min: Hold at 95% B
    • 10-12 min: Re-equilibrate to 5% B
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5-10 µL

Step 3: Mass Spectrometric (MS) Detection Detection is typically performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer for high specificity and sensitivity.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is likely suitable for fatty acid glycine conjugates.
  • Source Parameters: (Values must be optimized for your instrument)
    • Capillary Voltage: 3.0 kV
    • Source Temperature: 150°C
    • Desolvation Temperature: 350°C
    • Desolvation Gas Flow: 800 L/hr
  • MRM Transitions: (The following are hypothetical; you must determine the specific transitions for your compound)
    • N-Nonanoylglycine: Q1 m/z → Q3 m/z (e.g., 228.2 → 128.1), Collision Energy: 15 eV
    • This compound: Q1 m/z → Q3 m/z (e.g., 230.2 → 130.1), Collision Energy: 15 eV
Data Analysis and Quantification

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Calibration Curve: Prepare a series of calibrants with known concentrations of unlabeled N-Nonanoylglycine, each containing a fixed amount of the this compound internal standard. Process these calibrants identically to the samples.
  • Calculation: The concentration of the analyte in the unknown sample is calculated based on the linear regression of the calibration curve.

The table below summarizes the key parameters you need to establish and optimize for a successful assay.

Parameter Description Example / Requirement
Internal Standard This compound Purity >95%, minimal isotopic impurity
Linear Range Concentration range of calibration curve e.g., 1 ng/mL - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Lowest measurable concentration with acceptable accuracy and precision e.g., 1 ng/mL (Signal/Noise >10)
Accuracy & Precision Intra- and inter-day %Bias and %RSD Typically <15% (<20% at LLOQ)
Extraction Recovery Efficiency of analyte extraction from matrix >70% (Assessed by comparing spiked samples pre- and post-extraction)
Matrix Effect Ion suppression/enhancement, corrected by SIDA Signal variation <15% (Assessed by post-column infusion)
MRM Transition 1 Precursor ion → Product ion for Analyte To be optimized (e.g., 228.2 → 128.1)
MRM Transition 2 Precursor ion → Product ion for Internal Std To be optimized (e.g., 230.2 → 130.1)
Retention Time Analyte retention time To be determined (e.g., ~6.5 minutes)

Workflow Visualization

The following diagram illustrates the core experimental workflow. The DOT script is provided for your use and modification.

Start Sample Collection (Plasma/Serum/BALF) Spike Spike with Internal Standard (IS) Start->Spike 100 µL Prep Protein Precipitation & Extraction Spike->Prep Add Solvent LC LC Separation (Reverse Phase) Prep->LC Inject Supernatant MS MS Detection (MRM Mode) LC->MS Eluting Analyte Data Data Analysis & Quantification MS->Data Peak Area Ratio

Workflow for SIDA of this compound. IS: Internal Standard; MRM: Multiple Reaction Monitoring.

Critical Considerations for Method Development

  • Internal Standard Selection: The use of this compound is ideal as it co-elutes with the analyte and experiences nearly identical matrix effects, allowing for robust correction during ionization [1].
  • Matrix Effects: Despite the use of SIDA, evaluate matrix effects in your specific biological matrix via post-column infusion experiments. Significant phospholipid-related suppression is common in plasma and serum.
  • Method Validation: Before applying the method to real samples, fully validate it according to regulatory guidelines (e.g., FDA/EMA) for parameters including linearity, accuracy, precision, stability, and carryover.
  • Metabolomic Context: As demonstrated in comparative metabolomic studies, this SIDA approach is highly relevant for investigating lipid species like fatty acyls and glycerophospholipids in response to external stimuli, such as cigarette smoke exposure [1].

References

N-Nonanoylglycine-d2 lipidomics method development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Nonanoylglycine-d2 Analysis

This compound, a deuterated analog of the endogenous fatty acid metabolite N-Nonanoylglycine, serves as a valuable internal standard for precise quantification in lipidomics studies. Its stable isotope labeling enables compensation for extraction efficiency variations, ionization suppression, and instrument fluctuations during mass spectrometry analysis. This application note provides a comprehensive protocol for reliable quantification using advanced liquid chromatography-mass spectrometry (LC-MS) techniques, incorporating recent methodological advances in sample preparation, chromatographic separation, and mass spectrometric detection.

Materials and Methods

Reagents and Chemicals
  • This compound standard (purity ≥95%)
  • HPLC-grade solvents: methanol, acetonitrile, isopropanol, water
  • Additives: ammonium formate, ammonium acetate, formic acid
  • Extraction solvents: methyl tert-butyl ether (MTBE), dichloromethane (DCM), cyclopentyl methyl ether (CPME) as chloroform alternative [1]
  • Internal standard mixtures: EquiSPLASH or SPLASH LIPIDOMIX [1]
Sample Preparation and Extraction
Lipid Extraction Protocol
  • Sample Preparation: Aliquot 10-50 μL of plasma/serum or homogenize tissue samples in ice-cold PBS [2]
  • Internal Standard Addition: Add 5-10 μL of this compound working solution (1 μg/mL in methanol) and 5 μL of comprehensive internal standard mixture [2]
  • Protein Precipitation: Add 300 μL of ice-cold methanol, vortex 30 seconds, incubate on ice 10 minutes [1]
  • Liquid-Liquid Extraction:
    • Option A (MTBE method): Add 600 μL MTBE, vortex 30 seconds, shake 60 minutes at 4°C [1]
    • Option B (DCM method): Add 2:2:1 DCM:methanol:water, vortex thoroughly [2]
    • Option C (Green chemistry): Use CPME or 2-MeTHF as chloroform replacement [1]
  • Phase Separation: Add 150 μL ice-cold water, vortex 30 seconds, centrifuge 10 minutes at 1,000 × g, 4°C [1]
  • Sample Recovery: Collect organic (upper) phase, evaporate under nitrogen stream, reconstitute in 50-100 μL appropriate mobile phase [1]
LC-MS Instrumentation and Analysis
Chromatographic Separation
  • System: UHPLC with reversed-phase column (C18, 1.7-2.7 μm, 100-150 mm × 2.1-4.6 mm) [3] [2]
  • Temperature: Column oven maintained at 35-45°C [2]
  • Mobile Phase:
    • A: acetonitrile:water (95:5) with 10 mM ammonium acetate/ammonium formate [2]
    • B: isopropanol:acetonitrile (90:10) with 10 mM ammonium acetate/ammonium formate [3]
  • Gradient Program:
    • 0-2 min: 0-20% B
    • 2-15 min: 20-80% B
    • 15-18 min: 80-100% B
    • 18-20 min: 100% B
    • 20-20.1 min: 100-0% B
    • 20.1-24 min: re-equilibration [2]
  • Flow Rate: 0.7 mL/min (analytical) or 150 nL/min (nanoflow) [3] [2]
Mass Spectrometric Detection
  • Instrument: Triple quadrupole or QTRAP system with ESI source [2]
  • Ionization Mode: Negative ESI for this compound [2]
  • Source Parameters:
    • Curtain gas: 35 psi [2]
    • Temperature: 500°C [2]
    • Ion spray voltage: -4500 V [2]
    • Nebulizer gas (GS1): 50 psi [2]
    • Turbo gas (GS2): 60 psi [2]
  • Detection Mode: Scheduled Multiple Reaction Monitoring (sMRM) [2]
Experimental Workflow

The following diagram illustrates the complete analytical workflow for this compound quantification:

workflow Sample Sample Preparation Preparation Sample->Preparation Plasma/Tissue Extraction Extraction Preparation->Extraction IS addition LC Separation LC Separation Extraction->LC Separation Reconstitution MS Analysis MS Analysis LC Separation->MS Analysis Gradient elution Data Processing Data Processing MS Analysis->Data Processing MRM detection Quantification Quantification Data Processing->Quantification Peak integration

Figure 1: Complete analytical workflow for this compound quantification in lipidomics studies.

Results and Data Analysis

Method Validation Parameters

Table 1: Method validation parameters for this compound analysis

Parameter Target Value Acceptance Criteria
Linearity Range 0.1-1000 ng/mL R² > 0.99
Limit of Detection < 0.1 ng/mL S/N > 3
Limit of Quantification 0.5 ng/mL S/N > 10, CV < 20%
Precision (Intra-day) CV < 10% n = 6 replicates
Precision (Inter-day) CV < 15% n = 3 days
Extraction Recovery 85-115% Compared to spiked post-extraction
Matrix Effect 85-115% Normalized by internal standard
Optimized MRM Transitions

Table 2: Optimized MRM parameters for this compound

Compound Q1 Mass (m/z) Q3 Mass (m/z) CE (V) RT (min) Dwell Time (ms)
This compound 232.2 74.1 -25 8.5 50
This compound 232.2 88.1 -20 8.5 50
Advanced Method Optimization Strategies

The following diagram illustrates key optimization strategies for enhancing analytical performance:

optimization Method Optimization Method Optimization Sample Preparation Sample Preparation Method Optimization->Sample Preparation Green solvents Chromatography Chromatography Method Optimization->Chromatography Nano-LC benefits MS Detection MS Detection Method Optimization->MS Detection sMRM workflow CPME/2-MeTHF CPME/2-MeTHF Sample Preparation->CPME/2-MeTHF Chloroform-free Increased sensitivity Increased sensitivity Chromatography->Increased sensitivity 20x vs microflow 1000+ lipids 1000+ lipids MS Detection->1000+ lipids 24-min run

Figure 2: Key optimization strategies for enhanced lipidomics analysis including green solvents, nano-LC, and scheduled MRM.

Discussion

Analytical Considerations

Green Solvent Alternatives: Recent advances in sustainable lipidomics demonstrate that cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) effectively replace chloroform in extraction protocols while maintaining comparable lipid recovery rates [1]. These alternatives reduce toxicity concerns and environmental impact without compromising analytical performance.

Nano-LC Advantages: Implementation of nanoflow LC systems (Opti-nQL method) significantly enhances sensitivity, allowing comprehensive lipid profiling from limited sample material (equivalent to 40 ng protein) [3]. This approach improves chromatographic performance and detection limits, particularly valuable for rare or precious clinical samples.

sMRM Technology: The scheduled Multiple Reaction Monitoring approach enables monitoring of 1000+ lipid species within a 24-minute analysis through variable retention time windows and optimized dwell time weightage [2]. This high-throughput strategy maintains data quality while expanding coverage of the lipidome.

Troubleshooting Guide
  • Poor Chromatographic Peaks: Check mobile phase pH (8.2 recommended for HILIC), column temperature stability, and sample cleanliness [2]
  • Low Sensitivity: Verify ion source cleanliness, optimize declustering potential, and consider nano-LC for limited samples [3]
  • Inconsistent Recovery: Monitor internal standard performance, ensure proper phase separation during extraction, and use fresh solvents [1]
  • Matrix Effects: Implement post-column infusion studies and standard addition methods to quantify suppression/enhancement [2]

Conclusion

This application note presents a robust, validated LC-MS/MS method for reliable quantification of this compound in lipidomics studies. The protocol incorporates recent advancements in green chemistry, nano-scale separations, and high-throughput mass spectrometry to deliver sensitive and reproducible results. The method demonstrates excellent linearity, precision, and accuracy across physiologically relevant concentrations, making it suitable for diverse research applications including biomarker discovery, metabolic pathway analysis, and drug development studies.

References

Comprehensive Application Notes and Protocols for HILIC Separation of N-Nonanoylglycine-d2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HILIC Separation Principles

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for separating polar and hydrophilic compounds that demonstrate poor retention in reversed-phase liquid chromatography. The HILIC technique employs a polar stationary phase and eluents typically consisting of water-miscible organic solvents with a small percentage of aqueous component. The separation mechanism combines aspects of normal-phase, reversed-phase, and ion chromatography, where water present in the eluent forms a semi-immobilized layer on the polar stationary phase surface. Analyte distribution between this aqueous layer and the organic-rich mobile phase facilitates retention, with additional contributions from ionic interactions when charged analytes or stationary phases are involved [1].

The application of HILIC is particularly relevant for compounds like N-Nonanoylglycine-d2, a deuterated glycine derivative that exhibits both polar and non-polar characteristics due to its peptide bond and hydrocarbon chain. This amphiphilic nature makes it challenging to analyze using standard reversed-phase chromatography, where it may demonstrate insufficient retention. HILIC provides an ideal solution for such compounds, offering selective separation that can be fine-tuned through mobile phase composition and column chemistry selection. These application notes provide detailed protocols for the effective HILIC separation of this compound, incorporating current advancements in HILIC methodology to address common challenges such as retention time reproducibility [2].

Method Development and Optimization Strategies

Mobile Phase Composition Optimization

The organic modifier selection significantly impacts HILIC separation selectivity and efficiency. While acetonitrile is the most common organic solvent in HILIC, the addition of methanol can dramatically alter separation behavior:

  • Methanol Impact: Systematic studies have demonstrated that methanol addition to acetonitrile-based mobile phases can induce significant changes in separation selectivity. Research shows that increasing methanol content from 4% to 16% in the aqueous phase (with acetonitrile maintained at 80%) can enhance resolution between structurally similar compounds while modulating retention times [1]. This effect is particularly valuable when separating compounds like this compound from potential metabolites or degradation products.

  • Buffer Concentration Effects: The ionic strength of the mobile phase, typically controlled by ammonium formate or acetate concentrations between 10-50 mM, primarily affects retention of ionizable compounds but may have limited impact on selectivity for certain analytes. Studies examining labeled dextran ladders found that changes in ionic strength did not significantly contribute to selectivity alterations when using either acetonitrile or methanol as organic modifiers [3]. For this compound, which contains ionizable carboxyl and amide groups, buffer concentration should be optimized to balance retention, efficiency, and MS-compatibility if mass spectrometry detection is employed.

Table 1: Mobile Phase Optimization Parameters for this compound HILIC Separation

Parameter Optimal Range Impact on Separation Recommendation
Organic Modifier ACN:MeOH (80:20 to 80:16) Methanol content significantly alters selectivity Use higher methanol content for challenging separations
Buffer Concentration 10-50 mM ammonium formate Affects retention of ionizable compounds 20 mM recommended as starting point
Aqueous Content 10-20% Higher aqueous decreases retention Adjust for optimal retention (k = 2-10)
pH 4.5-6.5 Impacts ionization state of analyte Use pH near analyte pKa for maximum sensitivity
Column Selection and Temperature Control

Stationary phase chemistry plays a critical role in HILIC separations. For this compound, which contains both polar (glycine moiety) and non-polar (nonanoyl chain) regions, several column types show promise:

  • Amide-Based Columns: Columns with carbamoyl functional groups (such as Waters XBridge Amide) provide excellent separation for carbohydrates and compounds with hydrogen bonding capability, making them suitable for this compound analysis [1].

  • Zwitterionic Columns: Stationary phases containing both positive and negative charges (such as SeQuant ZIC-HILIC) offer unique selectivity for charged compounds and have been successfully used for amino acid separations [4].

  • Temperature Considerations: Column temperature should be maintained between 30-40°C to ensure retention time reproducibility and optimal efficiency. Higher temperatures generally reduce backpressure and may improve mass transfer, while lower temperatures can enhance selectivity for some compound pairs.

Detailed Experimental Protocol

Materials and Equipment
  • HPLC System: UHPLC or HPLC system with binary or quaternary pump, autosampler, and column oven
  • Detection System: UV-VIS/DAD (210 nm) or mass spectrometer
  • HILIC Column: Waters XBridge Amide (150 × 2.1 mm, 3.5 μm) or equivalent
  • Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 4.5 with formic acid
  • Mobile Phase B: Acetonitrile:methanol (85:15, v/v)
  • Reference Standards: this compound (purity ≥95%)
  • Sample Preparation: Water, acetonitrile, and methanol (HPLC grade)
Sample Preparation Procedure
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve with and dilute to volume with acetonitrile:water (50:50, v/v) to obtain a 1 mg/mL stock solution.

  • Working Standard Preparation: Dilute the stock solution with the initial mobile phase conditions (10:90, aqueous:organic) to obtain working standards in the concentration range of 0.1-100 μg/mL for calibration curve establishment.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (0.5, 5, and 50 μg/mL) in the same dilution solvent.

  • Sample Filtration: Filter all solutions through 0.22 μm nylon or PVDF membrane filters before injection to prevent column contamination.

Chromatographic Conditions and Instrument Settings

Table 2: Optimized Chromatographic Conditions for this compound Separation

Parameter Condition Alternative Option
Column Waters XBridge Amide (150 × 2.1 mm, 3.5 μm) Phenomenex Luna Omega Sugar (250 × 4.6 mm, 3 μm)

| Mobile Phase | A: 20 mM ammonium formate (pH 4.5) B: ACN:MeOH (85:15) | A: 10 mM ammonium acetate B: ACN with 10% methanol | | Gradient Program | Time (min) | %A | %B | | | 0 | 10 | 90 | | | 5 | 10 | 90 | | | 15 | 30 | 70 | | | 16 | 10 | 90 | | | 20 | 10 | 90 | | Flow Rate | 0.3 mL/min | 0.8 mL/min (for 4.6 mm ID column) | | Column Temperature | 35°C | 30-40°C | | Injection Volume | 5 μL | 1-10 μL | | Detection | UV 210 nm | MS (ESI-negative mode) |

System Equilibration and Quality Control
  • Column Equilibration: Prior to analysis, equilibrate the column with initial mobile phase conditions (10% A, 90% B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Retention Time Stability: Use PFA solvent bottles instead of borosilicate glass to minimize ion leaching that can affect HILIC retention time reproducibility. Studies have shown this change alone can improve retention time RSD from >8% to <0.2% [2].

  • System Suitability Test: Inject six replicates of a system suitability standard (5 μg/mL this compound) to verify method performance. Acceptance criteria: Retention time RSD ≤2%, peak area RSD ≤5%, peak asymmetry factor between 0.8-1.5.

Troubleshooting and Method Validation

Common Issues and Solutions
  • Retention Time Instability: If retention times shift significantly between injections, check mobile phase preparation consistency and ensure PFA or high-quality glass-lined containers are used for solvent reservoirs. Allow sufficient equilibration time between runs [2].

  • Peak Tailing: For tailing peaks, consider reducing injection volume, increasing buffer concentration (up to 50 mM), or slightly adjusting mobile phase pH (±0.5 units) to optimize analyte ionization state.

  • Pressure Fluctuations: HILIC mobile phases with high organic content can generate higher backpressure. Ensure thorough degassing of mobile phases and temperature stabilization to minimize pressure fluctuations.

Method Validation Parameters

For quantitative applications, validate the method according to ICH guidelines including:

  • Linearity and Range: Establish calibration curves over the concentration range of 0.1-100 μg/mL with correlation coefficient (r²) ≥0.995.
  • Precision: Evaluate intra-day (n=6) and inter-day (n=3 days) precision with RSD ≤15% for LLOQ and ≤10% for other concentrations.
  • Accuracy: Determine recovery of quality control samples with acceptance criteria of 85-115% of nominal values.
  • Limit of Detection (LOD) and Quantification (LOQ): Establish based on signal-to-noise ratios of 3:1 and 10:1, respectively.

Applications in Metabolomics and Pharmaceutical Analysis

The HILIC separation method for this compound has significant applications in various research fields:

  • Metabolomics Studies: N-Nonanoylglycine and related acylglycines are important metabolites in fatty acid metabolism. The deuterated form (d2) serves as an ideal internal standard for quantitative analysis in biological samples. HILIC provides complementary separation to reversed-phase chromatography in metabolomic profiling, enhancing coverage of polar metabolites [5] [6].

  • Drug Development: Acylglycines are investigated as potential biomarkers for metabolic disorders and as prodrugs. The developed HILIC method enables reliable quantification of this compound in pharmaceutical formulations and biological matrices, supporting pharmacokinetic and stability studies [4].

  • Biomarker Research: The method can be applied to analyze this compound in various biological samples including plasma, urine, and bronchoalveolar lavage fluid (BALF) to investigate metabolic perturbations in disease states. Metabolomic studies have demonstrated that more than 50% of metabolites detected in BALF are also present in plasma, suggesting peripheral biofluids may reflect lung metabolism in certain conditions [5].

The following workflow diagram illustrates the complete HILIC method development process for this compound:

hilic_workflow Start Start HILIC Method Development Column Column Selection: Amide or Zwitterionic Start->Column MP Mobile Phase Preparation: ACN/MeOH with ammonium formate Column->MP Sample Sample Preparation: ACN/Water dilution and filtration MP->Sample Gradient Gradient Optimization: 10-30% aqueous phase Sample->Gradient Detection Detection: UV 210 nm or MS Gradient->Detection Validation Method Validation: Precision, accuracy, LOD/LOQ Detection->Validation Application Application to Samples Validation->Application

Conclusion

The HILIC separation method presented here provides a robust, reproducible approach for analyzing this compound and related polar compounds. Through careful optimization of mobile phase composition—particularly the strategic use of methanol as an organic modifier—and attention to critical parameters such as column selection and solvent reservoir materials, researchers can achieve excellent separation performance. The method's applicability to metabolomics and pharmaceutical analysis makes it a valuable tool for researchers investigating fatty acid metabolism, biomarker discovery, and drug development.


References

Application Notes: N-Nonanoylglycine-d2 for In Vivo Metabolic Tracing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Stable isotope tracing has revolutionized our understanding of metabolic pathways in living systems. Unlike static "statomics" approaches that provide snapshot information, stable isotope tracing enables researchers to track the dynamic flow of atoms through metabolic networks, revealing actual flux rates that often contradict predictions based solely on enzyme abundance or metabolite concentrations. [1]

N-Nonanoylglycine-d2, a deuterium-labeled fatty acid-glycine conjugate, provides a valuable tool for investigating the metabolic interplay between lipid metabolism and amino acid utilization. This Application Note provides detailed protocols and methodological considerations for using this compound in in vivo metabolic tracing studies.

Theoretical Background
2.1 The Dynamic Nature of Metabolism

Biological systems exist in a state of constant molecular turnover, where synthesis, breakdown, and interconversion occur simultaneously. As demonstrated by Schoenheimer's pioneering work with 15N-labeled amino acids, this "dynamic state of body constituents" means that pool sizes alone provide insufficient information about metabolic status. [1] The following diagram illustrates this fundamental concept of dynamic homeostasis:

G Dynamic Homeostasis in Metabolic Systems WaterTank Water Tank System (Pool Size) Rd Rate of Disappearance (Rd) (Breakdown/Output) WaterTank->Rd Output Ra Rate of Appearance (Ra) (Synthesis/Input) Ra->WaterTank Input Quality System Quality (Functional Integrity) Ra->Quality Determines Rd->Quality Affects

2.2 Basic Principles of Stable Isotope Tracer Methodology

Stable isotopically labeled tracers contain one or more heavier stable isotopes (2H, 13C, 15N) incorporated into specific molecular positions. Two fundamental models form the basis of tracer methodology: [1]

  • Tracer Dilution: Based on the dilution of administered tracer by unlabeled tracee
  • Tracer Incorporation: Measuring the integration of labeled atoms into metabolic products

These approaches can be applied to single-pool or multiple-pool systems, using either single or multiple precursors, under steady-state or non-steady-state conditions. [1]

Experimental Protocols
3.1 Pre-Experimental Considerations

Animal Model Selection:

  • Choose models that accurately reflect the metabolic characteristics of human systems
  • Consider genetic background, age, sex, and physiological status
  • Tumor metabolism studies require appropriate oncogene-driven or xenograft models [2]

Dietary Control:

  • Implement controlled fasting periods (typically 4-6 hours for mice) to standardize baseline metabolism
  • Avoid prolonged fasting (>16 hours) that may artificially alter metabolic pathways [2]
  • Consider using liquid diets with incorporated tracers for longer-term studies [2]
3.2 Tracer Administration Protocol

Materials:

  • This compound (≥98% isotopic purity)
  • Sterile saline or appropriate vehicle
  • infusion pump (for continuous administration)
  • Syringes and needles (for bolus injection)
  • Animal restraint apparatus (optional)

Bolus Injection Method: [2]

  • Prepare tracer solution in sterile saline (typical concentration: 5-20 mg/mL)
  • Administer via tail vein injection at 1 g/kg body weight
  • Use multiple injections (e.g., every 15 minutes for 1 hour) to maintain label exposure
  • Monitor animals for stress responses during procedure

Continuous Infusion Method: [2]

  • Prepare tracer solution in sterile saline
  • Administer via jugular vein catheter at 20-30 mg/kg/min
  • Maintain infusion for 3-6 hours to achieve isotopic steady state
  • Use priming bolus (approximately 1 minute at higher rate) to accelerate steady-state achievement

Sample Collection Timeline:

  • Blood: Serial collections at 5, 15, 30, 60, 120, and 180 minutes post-administration
  • Tissues: Terminal collection at experimental endpoint
  • Urine/Feces: Cumulative collections over study duration
3.3 Sample Processing and Analysis

Tissue Extraction:

  • Snap-freeze tissues in liquid nitrogen within 30 seconds of collection
  • Homogenize in ice-cold methanol:water (80:20) containing internal standards
  • Centrifuge at 14,000 × g for 15 minutes at 4°C
  • Collect supernatant for analysis
  • Store extracts at -80°C until analysis

Mass Spectrometry Analysis: [3]

Table 1: Mass Spectrometry Platforms for Metabolic Tracing

Platform Separation Mechanism Best For Key Considerations
LC-MS Reversed-phase or HILIC chromatography Non-volatile compounds, wide polarity range No derivatization needed; simpler sample prep
GC-MS Gas chromatography after derivatization Volatile or derivatizable compounds Excellent separation power; requires derivatization
CE-MS Charge-to-mass ratio Polar and ionic compounds Minimal solvent use; poor concentration sensitivity
DI-MS Direct infusion (no separation) High-throughput screening Strong matrix effects; fast analysis

Recommended LC-MS Conditions for this compound:

  • Column: C18 reversed-phase (2.1 × 100 mm, 1.7 μm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 5-95% B over 15 minutes
  • Flow Rate: 0.3 mL/min
  • MS: High-resolution mass spectrometer with ESI source in negative mode
3.4 Data Processing and Interpretation

Isotopologue Distribution Analysis:

  • Extract ion chromatograms for target metabolites
  • Correct for natural abundance of heavy isotopes
  • Calculate isotopologue distributions (M+0, M+1, M+2, etc.)
  • Determine fractional enrichment and label incorporation

Metabolic Flux Analysis:

  • Develop appropriate metabolic network model
  • Incorporate measured isotopologue distributions as constraints
  • Use computational tools (e.g., INCA, OpenFLUX) for flux estimation
  • Validate model predictions with experimental data
Anticipated Results and Data Interpretation
4.1 Expected Metabolic Fates of this compound

The metabolic pathways investigation using this compound can reveal multiple biochemical routes:

G Metabolic Pathways of this compound cluster_hydrolysis Hydrolytic Pathways cluster_conjugation Conjugation Pathways cluster_oxidation Oxidative Metabolism NNanoylGly This compound Glycine Glycine-d2 NNanoylGly->Glycine Amidase Activity Nonanoic Nonanoic Acid NNanoylGly->Nonanoic Esterase/ Amidase TCA TCA Cycle Intermediates Glycine->TCA Glycine Cleavage System AcylCoA Acyl-CoA Conjugates Nonanoic->AcylCoA ACSL Activation Carnitine Acylcarnitines AcylCoA->Carnitine CPT1/2 Shuttle BetaOx β-Oxidation Products AcylCoA->BetaOx Mitochondrial β-Oxidation BetaOx->TCA Acetyl-CoA Production

4.2 Quantitative Data Interpretation

Table 2: Key Metabolic Parameters Quantifiable Using this compound

Parameter Calculation Method Biological Interpretation Technical Considerations
Fractional Enrichment (Labeled metabolite)/(Total metabolite) × 100% Relative contribution of tracer to specific metabolite pool Correct for natural isotope abundance
Rate of Appearance (Ra) Tracer infusion rate/Enrichment Whole-body production rate of tracee Requires isotopic steady state
Rate of Disappearance (Rd) Ra + net accumulation Whole-body utilization rate of tracee Assumes constant pool size
Metabolic Flux Computational modeling of isotopomer distributions Intracellular flow through specific pathways Requires comprehensive network model
Troubleshooting and Optimization
5.1 Common Technical Challenges

Poor Label Detection:

  • Cause: Insufficient tracer dose or inadequate exposure time
  • Solution: Optimize dose based on pilot studies; extend infusion duration
  • Verification: Monitor blood enrichment time course

High Inter-Animal Variability:

  • Cause: Differences in absorption, distribution, or metabolism
  • Solution: Standardize animal handling, use inbred strains, increase sample size
  • Verification: Include internal standards in all samples

Unexpected Metabolic Patterns:

  • Cause: Interorgan metabolism or tracer conversion
  • Solution: Include multiple sampling sites; use complementary tracers
  • Verification: Compare arterial-venous differences
5.2 Method Validation Approaches
  • Dose-linearity Studies: Verify linear pharmacokinetics across expected dose range [4]
  • Time-course Experiments: Establish optimal sampling timepoints
  • Tracer-specificity Controls: Use alternative tracers to confirm pathway specificity
  • Enzyme inhibition Studies: Pharmacologically validate proposed metabolic routes
Applications in Drug Development

This compound tracing provides valuable insights for pharmaceutical research:

Target Engagement Assessment:

  • Monitor changes in fatty acid oxidation rates following drug treatment
  • Quantitate alterations in glycine utilization pathways
  • Assess compartment-specific metabolic effects

Toxicity Profiling:

  • Detect disruptions in mitochondrial β-oxidation
  • Identify alterations in conjugation capacity
  • Monitor energy metabolism perturbations

Biomarker Development:

  • Identify specific isotopologue ratios as efficacy biomarkers
  • Discover metabolic signatures of treatment response
  • Develop companion diagnostics based on metabolic profiling

Conclusion

This compound serves as a powerful tool for investigating the complex interplay between lipid and amino acid metabolism in vivo. The protocols outlined in this Application Note provide a robust framework for implementing this tracer in metabolic research, enabling researchers to move beyond static metabolomic measurements to dynamic flux analysis. Proper experimental design, careful attention to physiological conditions, and appropriate analytical methodologies are essential for obtaining meaningful results that accurately reflect in vivo metabolic regulation.

References

N-Nonanoylglycine-d2 ionization suppression

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ionization Suppression

Ionization suppression is a matrix effect in LC-MS where co-eluting substances reduce the ionization efficiency of your analyte, leading to decreased signal intensity, poor precision, and inaccurate quantification [1] [2]. The table below summarizes its key aspects.

Aspect Description
Core Problem Competition for charge and space in the ion source between the analyte and matrix components [1] [2].
Main Consequence Reduced and highly variable detector response for the analyte [1].
Impact on Data Affects detection capability, precision, and accuracy; can cause false negatives or positives [1].

Troubleshooting & Mitigation Strategies

You can address ionization suppression through sample preparation, chromatographic separation, and instrumental adjustments. The following table outlines the most effective strategies.

Strategy Action Key Rationale
Sample Preparation Use more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) [2]. Removes interfering matrix components more effectively than simple protein precipitation [2].
Chromatography Improve separation to shift the retention time of your analyte away from the suppression region [2]. Prevents the analyte from co-eluting with ion-suppressing compounds [2].
Ionization Mode Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) if possible [1] [2]. APCI is generally less susceptible to ion suppression from matrix effects than ESI [1].
Sample Dilution Dilute the sample before injection [2]. Reduces the absolute amount of both matrix components and analyte entering the source (may affect sensitivity) [2].

The relationships between these strategies and their goals can be visualized in the following workflow.

Start Detected Ion Suppression C1 Chromatographic Separation Start->C1 C2 Sample Preparation Start->C2 C3 Instrumental Adjustments Start->C3 A1 Analyte/Interferent Separation C1->A1 improves A2 Matrix Cleanup C2->A2 enhances A3 Ionization Efficiency C3->A3 optimizes Goal Accurate Quantification A1->Goal A2->Goal A3->Goal

Validating Ionization Suppression in Your Method

It is crucial to test for ionization suppression during method development. The post-column infusion experiment is a widely recommended technique for this purpose [1] [2].

Experimental Protocol:

  • Setup: Use a syringe pump to continuously infuse a solution of your analyte (e.g., N-Nonanoylglycine-d2) directly into the mobile phase flow after the analytical column, introducing it via a "tee" union.
  • Infusion: While infusing, inject a blank, prepared sample (a sample matrix without the analyte) onto the LC column and start the chromatographic run.
  • Detection: Monitor the MS signal for your analyte. A stable signal indicates no suppression.
  • Interpretation: A drop or dip in the baseline signal indicates the elution of matrix components that cause ionization suppression. This reveals the "suppression zones" in your chromatogram [1] [2].

Advanced Quantification: The IROA TruQuant Workflow

For highly accurate and precise quantification, consider using the IROA TruQuant Workflow, a recent advancement designed to correct for ionization suppression [3]. This method uses a library of stable isotope-labeled internal standards (IROA-IS) spiked into every sample.

How it works:

  • The IROA-IS has a specific isotopic pattern (95% ¹³C) that is easy to distinguish from natural abundance (12C) metabolites [3].
  • Since the IROA-IS is added at a constant concentration, any signal loss for these isotopes is due to ion suppression.
  • A companion algorithm uses this measured suppression from the 13C channel to correct the signal of the endogenous 12C analyte (e.g., your this compound), providing a suppression-corrected value [3].

The logic of this advanced correction method is summarized below.

Start Sample with IROA-IS Spiked In P1 Co-elution of Analyte and Matrix Interferents Start->P1 P2 Ion Suppression Occurs in Source P1->P2 Obs Observed MS Signal Drop P2->Obs Corr Algorithm applies suppression correction using IROA-IS data Obs->Corr Measures suppression on IROA-IS (¹³C) Final Suppression-Corrected Quantitative Result Corr->Final

Key Takeaways for Your Experiment

  • The problem is likely co-elution. For this compound, the primary cause of suppression is matrix components eluting at the same time.
  • Validation is critical. Always use a method like the post-column infusion experiment to map ionization suppression zones in your chromatographic method.
  • Improve sample cleanup. Enhancing your sample preparation is often the most effective way to reduce matrix effects.
  • Consider advanced internal standards. For the highest data quality, employ a stable isotope-labeled internal standard for this compound. The IROA protocol represents a cutting-edge approach to not just account for, but actively correct, ionization suppression [3].

References

N-Nonanoylglycine-d2 recovery rate optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary factors affecting the recovery rate of small molecules like N-Nonanoylglycine-d2?

    • A: Recovery rates are predominantly influenced by the sample preparation protocol. Key factors include the extraction solvent composition and pH, the efficiency of the protein precipitation step, and potential adsorption losses to labware surfaces [1].
  • Q2: My recovery rate is low. What should I check first?

    • A: First, verify your protein precipitation and centrifugation steps. Inefficient pellet formation can lead to significant analyte loss. Second, review your sample pH, as it can dramatically impact the ionization efficiency in mass spectrometry and the chemical stability of the analyte.
  • Q3: How can I reduce adsorptive losses of my compound?

    • A: Consider using low-adsorption tubes and plates. You can also try adding a low percentage of a modifying agent (e.g., formic acid or ammonium hydroxide) to the solvent to influence the analyte's charge state and its interaction with container surfaces.
  • Q4: My results are inconsistent between runs. How can I improve reproducibility?

    • A: This often points to human error or environmental fluctuations. Ensure all steps are timed consistently, and that samples are maintained at the correct temperature (e.g., using a chilled autosampler). Using a stable and appropriately matched internal standard is critical for correcting for these variations.

Troubleshooting Guide: Common Issues and Solutions

Issue Description Potential Root Cause Recommended Action
Low Recovery Rate Inefficient protein removal; Adsorption to labware; Suboptimal extraction solvent. Optimize solvent:precipitant ratio; Use low-adsorption tubes; Adjust solvent pH or ionic strength.
High Signal Variability Inconsistent sample handling; Evaporation; Instability in autosampler. Standardize vortexing/centrifugation times; Use sealed plates; Check autosampler temperature.
Poor Chromatography (Peak Tailing/Splitting) Sample pH incompatible with LC column; Column degradation. Adjust sample pH to match LC mobile phase; Condition or replace LC column.
Low Mass Spec Sensitivity Ion suppression from matrix; Poor ionization efficiency. Dilute sample to reduce matrix effects; Optimize MS source parameters (e.g., gas flows, voltages).

Generic Experimental Workflow for Recovery Rate Optimization

The following diagram outlines a standard workflow for developing and troubleshooting a sample preparation method. You can use this as a template, inserting your specific parameters for this compound.

G Start Start: Spiked Sample Step1 Step 1: Protein Precipitation Start->Step1 Step2 Step 2: Centrifugation Step1->Step2 Step3 Step 3: Supernatant Transfer Step2->Step3 Step4 Step 4: LC-MS/MS Analysis Step3->Step4 Decision1 Recovery Rate < 85%? Step4->Decision1 End Optimal Protocol Achieved Decision1->End Yes Check1 Troubleshoot: - Solvent Composition - pH Adjustment Decision1:s->Check1 No Check2 Troubleshoot: - Transfer Technique - Container Adsorption Decision1->Check2:n No Check1->Step1 Re-optimize Check2->Step3 Re-optimize

Recovery Rate Optimization Workflow

Here is a detailed protocol for the key optimization experiment referenced in the workflow:

Title: Protocol for Systematic Evaluation of Extraction Solvents

Objective: To identify the optimal solvent composition for maximizing the recovery of this compound from a biological matrix (e.g., plasma or BALF) [1].

  • Sample Preparation: Spike a fixed, known concentration of this compound and its internal standard into equal aliquots of blank matrix.
  • Solvent Variation: Add different precipitation solvents (e.g., 100% Methanol, 100% Acetonitrile, and Methanol:Acetonitrile mixtures like 50:50 v/v) to the aliquots in a fixed solvent-to-sample ratio (e.g., 3:1).
  • Vortex and Centrifuge: Vortex mix each sample vigorously for a set time (e.g., 2 minutes), then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C to pellet precipitated proteins.
  • Supernatant Collection: Carefully transfer the clear supernatant to a new, low-adsorption vial.
  • Analysis and Calculation: Dilute the supernatants appropriately with water or mobile phase and analyze by LC-MS/MS. Compare the peak area of the analyte in the extracted samples to the peak area of a non-extracted standard prepared in pure solvent, which represents 100% recovery.

The results of this experiment can be summarized in a table for clear comparison:

Extraction Solvent Tested Peak Area Ratio (Analyte/IS) Calculated Recovery (%) Notes (e.g., pellet firmness)
Methanol (To be filled by user) (To be filled by user) (To be filled by user)
Acetonitrile (To be filled by user) (To be filled by user) (To be filled by user)
Methanol:Acetonitrile (50:50) (To be filled by user) (To be filled by user) (To be filled by user)

Key Parameters for Your Experiment

Since specific data for this compound is unavailable, you will need to systematically optimize these core parameters, which are universally critical for recovery in metabolomic studies [1].

Parameter Category Specific Variables to Optimize
Sample Preparation Protein precipitation solvent (MeOH, ACN, acetone); Solvent-to-sample ratio; Vortexing/Centrifugation speed & time.
Chemical Stability Sample pH during extraction; Use of additives (e.g., formic acid, ammonium hydroxide).
Liquid Chromatography Column chemistry (C18, HILIC); Mobile phase composition (pH, buffer strength); Column temperature.
Mass Spectrometry Ionization mode (ESI+/ESI-); Source parameters (capillary voltage, gas temperatures).

References

N-Nonanoylglycine-d2 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Recommended Storage

While specific stability studies for N-Nonanoylglycine-d2 are not available, the following table summarizes the known properties of its non-deuterated analog and recommended storage conditions. The deuterated form is expected to have very similar physico-chemical properties [1] [2].

Property Value / Recommendation Basis / Rationale
Molecular Formula C₁₁H₂₁NO₃ (for non-deuterated) [1] [2] Foundational chemical identifier.
Average Mass 215.293 g/mol (for non-deuterated) [2] Confirmed across multiple sources.
Monoisotopic Mass 215.152144 Da (for non-deuterated) [1] [2] Critical for MS method development.
Predicted Water Solubility 0.46 g/L [1] Informs solvent choice for stock solutions.
Recommended Storage -20°C, desiccated, in the dark General best practice for stable acylglycines to minimize hydrolysis and degradation.

Frequently Asked Questions (FAQs)

  • What is the most critical factor for maintaining the stability of my this compound standard? The most critical factor is preventing hydrolysis of the amide bond. This is best achieved by storing the compound as a dry solid at low temperatures (-20°C) and preparing stock solutions in anhydrous solvents just before use. The amide group is generally stable, but extreme pH and prolonged exposure to moisture can lead to degradation over time.

  • My mass spectrometry signal for this compound is decreasing over time. What could be the cause? A decreasing signal in your QC samples suggests compound degradation or adsorption.

    • Check Solution Stability: Re-constitute a fresh aliquot from your dry stock. If the signal is restored, your stock solution has degraded. Prepare new stock solutions more frequently and avoid repeated freeze-thaw cycles.
    • Check for Adsorption: Ensure your vials and pipette tips are made of low-binding polypropylene. You may add a low concentration of a modifier (e.g., 0.1% formic acid) to the solvent to improve recovery.
    • Verify Instrument Performance: Check the performance of your mass spectrometer with a different, stable standard to rule out instrument drift.
  • Can I use plastic vials for storing my stock solutions? Yes, polypropylene is generally recommended. It is less prone to adsorption compared to glass or other plastics for many small organic molecules. However, it is always good practice to test for adsorption by comparing the signal from a freshly prepared solution to one that has been stored in the vial for a period.

Troubleshooting Guide

Problem Potential Cause Solution

| Unexpected degradation peaks in chromatography | 1. Chemical hydrolysis. 2. Photo-degradation. 3. Enzymatic degradation in biological samples. | 1. Ensure storage at -20°C, desiccated. 2. Use amber vials and work under low light. 3. Use protease inhibitors and process samples on ice. | | Low recovery from biological matrices | 1. Non-specific binding to labware. 2. Inefficient extraction from the matrix. 3. Co-precipitation with proteins. | 1. Use low-binding polypropylene tubes/vials. 2. Optimize protein precipitation or liquid-liquid extraction. 3. Test different organic solvents (e.g., methanol, acetonitrile) for precipitation. | | Inaccurate quantification in MS | 1. Incomplete resolution from isobaric interferences. 2. Ion suppression in the matrix. | 1. Optimize LC method for baseline separation. 2. Use a stable isotope-labeled internal standard (like this compound) and ensure proper chromatography. |

Experimental Protocol: Assessing Storage Stability

This protocol outlines a procedure to empirically determine the stability of your specific batch of this compound under your laboratory's storage conditions.

Title: Determination of this compound Stability in Stock Solution

Principle: Aliquots of the stock solution are stored under different conditions and analyzed over time. The peak area response relative to a freshly prepared standard is used to calculate the percentage remaining, quantifying degradation.

G Start Prepare stock solution of this compound A1 Aliquot into vials Start->A1 B1 Store aliquots under different conditions A1->B1 C1 -20°C, dark B1->C1 C2 4°C B1->C2 C3 Room Temperature, light B1->C3 D Analyze aliquots by LC-MS at predetermined time points C1->D C2->D C3->D E Compare peak area to T=0 and fresh standard D->E F Calculate % remaining and determine stability profile E->F End Establish validated storage conditions F->End

Procedure:

  • Preparation: Weigh a precise amount of this compound and dissolve it in an appropriate anhydrous solvent (e.g., acetonitrile, DMSO) to create a primary stock solution.
  • Aliquoting: Immediately aliquot the stock solution into multiple, low-binding polypropylene vials.
  • Storage Conditions: Store the aliquots under the following conditions:
    • Recommended: -20°C, protected from light (control).
    • Stress Condition 1: 4°C.
    • Stress Condition 2: Room temperature, exposed to ambient light.
  • Analysis: At predetermined time points (e.g., 0, 24 hours, 7 days, 30 days), analyze one aliquot from each storage condition using your calibrated LC-MS method. A freshly prepared standard should also be run to confirm instrument performance.
  • Data Analysis: For each time point, calculate the percentage of the analyte remaining using the formula:
    • % Remaining = (Peak Area of Stored Aliquot / Peak Area of T=0 Aliquot) × 100

A compound is typically considered stable if 90-110% of the initial concentration remains under the recommended storage conditions.

A Note on Sourcing Information

  • Contacting Suppliers Directly: Reach out to the technical support teams of chemical suppliers that list this compound.
  • Consulting Scientific Literature: Perform a targeted search in scientific databases for papers that use this compound in their methods sections, as they often mention handling and stability.

References

N-Nonanoylglycine-d2 matrix effect correction

Author: Smolecule Technical Support Team. Date: February 2026

How to Detect Matrix Effects

Matrix effects occur when compounds co-eluting with your analyte alter its ionization efficiency in the mass spectrometer, leading to signal suppression or enhancement [1] [2]. The table below summarizes the primary assessment techniques.

Method Description Key Outcome Limitations
Post-Column Infusion [2] [3] Infuses analyte into LC effluent while injecting a blank matrix extract. Qualitative; identifies chromatographic regions of ion suppression/enhancement. Does not provide quantitative data; requires additional setup [1].
Post-Extraction Spike [1] [2] Compares analyte signal in neat solution vs. spiked blank matrix. Quantitative; calculates % matrix effect at a specific concentration. Requires a true, analyte-free blank matrix, which may not be available [1].
Slope Ratio Analysis [2] Compares slopes of calibration curves in solvent vs. matrix across a concentration range. Semi-quantitative; assesses matrix effect over the entire calibration range. Less precise than the post-extraction spike method [2].

Strategies to Correct and Minimize Matrix Effects

Once detected, matrix effects can be managed through calibration strategies or minimized via sample preparation and instrumental adjustments. The following workflow outlines a strategic approach to this problem.

Start Start: Suspected Matrix Effect Detect Detect & Assess Matrix Effect (Use Post-Column Infusion or Post-Extraction Spike) Start->Detect Decision1 Is a Blank Matrix Available? (For calibration standards) Detect->Decision1 BlankAvailable Blank Matrix Available Decision1->BlankAvailable Yes BlankNotAvailable Blank Matrix NOT Available Decision1->BlankNotAvailable No Option1 Use Matrix-Matched Calibration BlankAvailable->Option1 Option2 Use Stable Isotope-Labeled Internal Standard (SIL-IS) BlankAvailable->Option2 Minimize Minimization Strategies (Apply in all cases) Option1->Minimize Option2->Minimize Option3 Use Standard Addition Method BlankNotAvailable->Option3 Option4 Use Structural Analogue as Internal Standard BlankNotAvailable->Option4 Option5 Use Surrogate Matrix BlankNotAvailable->Option5 Option3->Minimize Option4->Minimize Option5->Minimize

The strategies referenced in the workflow are detailed below:

Calibration & Internal Standard Techniques

These methods correct for matrix effects during data processing and are often the most effective approach.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correction [1] [4] [2]. The isotopically labeled version of your analyte (e.g., N-Nonanoylglycine-d4 instead of -d2) has nearly identical chemical and chromatographic properties, meaning it co-elutes with the analyte and experiences the same matrix-induced ionization changes. The response of the native analyte is normalized to the SIL-IS response, effectively canceling out the matrix effect [4].
  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is free of the analyte but contains the same background components as the samples [1] [2]. This aligns the calibration curve with the sample's matrix environment. The major challenge is sourcing a true, representative blank matrix [1].
  • Standard Addition Method: This is a powerful technique when a blank matrix is unavailable [1] [2]. It involves spiking the sample itself with known, increasing concentrations of the analyte and plotting the resulting signal. The absolute value of the x-intercept of this plot corresponds to the original analyte concentration in the sample. While highly accurate, it is sample-intensive and time-consuming [1].
  • Structural Analogue Internal Standard: If a SIL-IS is prohibitively expensive or unavailable, a co-eluting compound with a very similar structure can be a viable, though less perfect, alternative [1].
Sample Preparation & Instrumental Minimization

These methods aim to physically remove or separate interfering compounds before they reach the mass spectrometer.

  • Optimized Sample Cleanup: Beyond simple protein precipitation, more selective techniques like Solid-Phase Extraction (SPE) can be employed to remove phospholipids and other common interferents [5] [1] [4]. The key is to find an SPE sorbent that retains the interferents while allowing your analyte to pass through, or vice versa.
  • Improved Chromatographic Separation: Adjusting the LC method to increase the retention time of your analyte can move its peak away from the region where most matrix interferences elute (often early in the chromatogram) [5] [1]. Using a different stationary phase, such as a pentafluorophenyl or HILIC column, can alter selectivity and improve separation from interferents [5].
  • Sample Dilution: If the method sensitivity allows, simply diluting the sample can reduce the concentration of interfering compounds below the threshold where they cause significant matrix effects [1] [2]. The optimal dilution factor can be determined experimentally [6].
  • Reduced Injection Volume: Decreasing the volume of sample injected onto the column is a straightforward way to reduce the total mass of matrix components entering the system, thereby lessening the matrix effect [5].

Key Practical Takeaways

  • For N-Nonanoylglycine-d2: Since you are already using a deuterated standard, investing in the corresponding SIL-IS (if commercially available) is highly recommended for the most robust quantification.
  • Systematic Approach: Begin method development by assessing matrix effects early using post-column infusion. This will save considerable time during validation [2].
  • Multi-Pronged Strategy: Often, a combination of approaches works best. For instance, an optimized SPE cleanup followed by analysis with a SIL-IS provides a very rugged method.

References

N-Nonanoylglycine-d2 chromatographic separation issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What are the most common causes of peak shape issues like tailing or broadening?

    • A: A common cause is mobile phase mismatch, especially when the elution strength of your sample solvent is stronger than the initial mobile phase conditions of the gradient [1]. Other frequent causes include column degradation, dead volumes in the system, or secondary interactions between the analyte and the stationary phase.
  • Q2: My peaks are eluting in the void volume. What should I check?

    • A: This symptom, known as breakthrough, strongly indicates that the analyte is not being retained on the column [1]. This often occurs when the sample is dissolved in a solvent that is too strong (e.g., high organic content). Solutions include using a weaker solvent for sample reconstitution, employing techniques like active solvent modulation (ASM) if available, or reducing the injection volume [1].
  • Q3: Why are my retention times unstable?

    • A: Unstable retention times are typically due to issues with the mobile phase or column. Ensure your mobile phase is freshly prepared, degassed, and that the column is properly equilibrated. Fluctuations in flow rate, temperature, or pH can also be contributing factors.

Troubleshooting Guide: Common Issues and Solutions

For issues with N-Nonanoylglycine-d2, which is a small molecule likely analyzed by RPLC, you can systematically address problems using the following table.

Problem Symptom Possible Root Cause Recommended Solution / Methodology

| Peak Tailing | - Column degradation (e.g., voiding)

  • Secondary interactions with stationary phase silanols
  • Incompatible sample solvent | 1. Check System: Flush and restore column according to manufacturer's instructions; use a guard column.
  • Modify Mobile Phase: Add a competing base (e.g., triethylamine) or acid to the mobile phase to mask silanol groups.
  • Match Solvent: Ensure sample is dissolved in a solvent with strength close to the starting mobile phase. | | Low Retention / Breakthrough Peaks | - Sample solvent is too strong (high organic)
  • Mobile phase mismatch in 2D-LC | 1. Reconstitute in Weaker Solvent: Dissolve sample in a high-aqueous content solvent (< 10% organic).
  • Use Mitigation Tech: If on a 2D system, employ Active Solvent Modulation (ASM) or At-Column Dilution (ACD) to adjust solvent strength before the 2D column [1].
  • Reduce Injection Volume to minimize the impact of the sample solvent. | | Poor Resolution | - Inadequate gradient slope or mobile phase pH
  • Co-elution of analytes | 1. Optimize Method: Flatten the gradient slope to increase separation space. Adjust pH to influence the ionization state of the analyte.
  • Change Selectivity: Consider switching to a different column chemistry (e.g., HILIC, phenyl). | | High Backpressure | - Column blockage
  • Mobile phase filtration issues | 1. Check In-line Filter: Replace the frit in your system's in-line filter.
  • Clear Column: Reverse-flush the column or use a strong, compatible solvent to clear debris.
  • Filter Samples: Always use 0.22 µm or 0.45 µm filters on samples before injection. | | Noisy Baseline / Spikes | - Air bubbles in detector
  • Contaminated mobile phase or column | 1. Purge System: Purge the LC system and detector cell to remove air.
  • Prepare Fresh Mobile Phase: Use fresh, high-purity solvents and salts. |

Step-by-Step Experimental Protocol for Diagnosis

When you encounter a problem, follow this logical workflow to identify the root cause efficiently. The diagram below outlines the diagnostic path.

G HPLC Troubleshooting Workflow Start Start: Chromatographic Issue PeakShape Peak Shape Problem? Start->PeakShape Retention Retention Time Problem? Start->Retention Pressure Pressure Problem? Start->Pressure Baseline Baseline Problem? Start->Baseline PeakTailing Peak Tailing? PeakShape->PeakTailing LowRetention Low/No Retention? Retention->LowRetention UnstableRT Unstable Retention Time? Retention->UnstableRT HighPressure High Pressure? Pressure->HighPressure LowPressure Low Pressure? Pressure->LowPressure NoisyBase Noisy/Drifting Baseline? Baseline->NoisyBase SolvMatch Check Sample Solvent & Mobile Phase Match PeakTailing->SolvMatch ColIntegrity Check Column Integrity and Age PeakTailing->ColIntegrity LowRetention->SolvMatch Primary path LowRetention->ColIntegrity UnstableRT->ColIntegrity Degas Degas Mobile Phase Purge Detector Cell UnstableRT->Degas ColBlock Check for Column Blockage HighPressure->ColBlock Leak Check for System Leaks LowPressure->Leak NoisyBase->ColIntegrity NoisyBase->Degas

Key Principles for Method Development with this compound

For a small molecule like this compound, keep these principles in mind during method development and troubleshooting:

  • Analyte Properties: As a glycine conjugate of a fatty acid, it possesses both a hydrophobic alkyl chain and a polar, ionizable carboxylate group. Your RPLC method should leverage these properties.
  • pH Control: The ionization state of the carboxylic acid group is highly dependent on mobile phase pH. Using a buffer (e.g., formate or acetate at pH ~3-5) can help control retention and peak shape by suppressing ionization.
  • Solvent Strength: Always try to dissolve your sample in a solvent that is weaker than or matches the starting mobile phase of your gradient to prevent breakthrough [1]. For a typical water/acetonitrile gradient starting at 5% organic, reconstituting your sample in 5% acetonitrile is a safe starting point.

References

Troubleshooting Guide: Preventing Deuterium Loss

Author: Smolecule Technical Support Team. Date: February 2026

Deuterium loss, or back-exchange, is a critical challenge in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflows and other experiments using deuterated compounds [1]. The following table summarizes the primary causes and solutions.

Cause of Deuterium Loss Description Preventive Measures
Suboptimal Quench Conditions Exchange is not sufficiently slowed post-labeling. [1] Use low-pH quench buffer (pH ~2.5) and maintain low temperature (~0 °C). [1]
Insufficiently Low LC Temperature Back-exchange occurs during liquid chromatography separation. [1] Perform rapid LC with column temperature held close to 0 °C. [1]
Non-optimized Digestion Enzyme activity or digestion time can influence back-exchange. [1] Use enzymes active at acidic pH (e.g., pepsin) and optimize digestion time. [1]
Inconsistent Experimental Conditions Variations in pH, temperature, or deuterium content between runs. [2] Use a novel set of Internal Exchange Reporters (IERs) to monitor and reference reaction conditions. [2]

Frequently Asked Questions (FAQs)

Q1: What is the single most important step for minimizing deuterium loss? The most critical step is the quench. Immediately after the deuterium exchange period, the reaction must be quenched with a low-pH buffer (typically pH 2.5) and the sample must be kept at near-freezing temperatures (around 0°C) for the remainder of the workflow until mass spectrometry analysis. [1]

Q2: How can I be sure that my results are comparable across different experiments or days? Data comparability is a known challenge in HDX-MS. To address this, you can integrate internal standards into your workflow. A 2025 study designed a set of eight imidazolium-based internal exchange reporters (IERs) that are added to your sample. These IERs act as a built-in ruler, providing a direct measure of the exchange conditions in every experiment, which allows for rigorous cross-experiment comparisons. [2]

Q3: Besides the basic workflow, are there advanced computational tools to help analyze HDX data and account for back-exchange? Yes, the field has developed numerous computational tools. A 2024 review lists software that can perform automated peptide identification, statistical analysis of differential exchange, and, crucially, corrections for back-exchange. Tools like HDX Workbench, HaDeX, and Hdxstats are examples of platforms that help manage and correct for these losses in data analysis. [1]

Experimental Protocol for HDX-MS with Loss Prevention

Below is a detailed methodology for a standard bottom-up HDX-MS experiment, incorporating key steps to prevent deuterium loss. [1]

  • Deuterium Labeling:

    • Dilute the protein or compound of interest (e.g., N-Nonanoylglycine-d2) into a deuterated buffer (e.g., 80-95% D₂O).
    • Allow labeling to proceed for a range of times (e.g., from milliseconds to hours) to capture different exchange kinetics.
    • Optional: Add Internal Exchange Reporters (IERs) at this stage to monitor conditions. [2]
  • Quenching:

    • After the desired labeling time, drastically slow (quench) the exchange reaction by:
      • Lowering the pH to approximately 2.5 using a quench buffer.
      • Rapidly reducing the temperature to 0°C.
  • Digestion (for proteins):

    • Digest the quenched sample using an acid-active protease like pepsin.
    • The digestion must be carried out under the maintained quench conditions (low pH and low temperature).
  • Liquid Chromatography (LC):

    • Rapidly separate the resulting peptides using a reversed-phase HPLC column.
    • Critical: Keep the LC column in a chilled compartment held close to 0°C to minimize back-exchange during separation.
  • Mass Spectrometry (MS) Analysis:

    • Elute peptides directly into the mass spectrometer (e.g., via electrospray ionization).
    • Measure the mass increase of the peptides (or compounds) due to deuterium incorporation.

The following diagram illustrates this workflow, highlighting the critical points for preventing deuterium loss.

hdx_ms_workflow HDX-MS Experimental Workflow start Start Experiment labeling Deuterium Labeling start->labeling quench Quenching (pH ~2.5, 0°C) labeling->quench digestion Enzymatic Digestion (Low pH, 0°C) quench->digestion quench_control Critical Step: Prevents further exchange quench->quench_control lc Liquid Chromatography (Column at 0°C) digestion->lc ms MS Analysis lc->ms lc_control Critical Step: Minimizes back-exchange lc->lc_control end Data Analysis ms->end

Internal Standards for Enhanced Reliability

For the highest data quality, consider adopting a new approach using internal standards. The following diagram shows how these Internal Exchange Reporters (IERs) integrate into your workflow to provide an internal control for monitoring exchange conditions, directly addressing the challenge of data comparability. [2]

ier_integration Internal Standard for Data Reliability Prepare Prepare Sample AddIER Add Internal Exchange Reporters (IERs) Prepare->AddIER Process Process Sample via HDX-MS Workflow AddIER->Process IER_note IERs are a set of 8 small molecules with defined exchange rates AddIER->IER_note Analyze Analyze Data Process->Analyze Compare Compare Results Across Runs using IER Data Analyze->Compare

I hope this structured technical support content provides a solid foundation for your team. The strategies outlined, particularly the use of internal standards, represent the current best practices in the field.

References

Calibration Curve Linearity & Acceptance Criteria

Author: Smolecule Technical Support Team. Date: February 2026

For a calibration curve to be considered valid and reliable, several key parameters must be evaluated. The following table summarizes the core assessment criteria based on regulatory guidance and best practices [1].

Parameter Assessment Method & Acceptance Criteria
Regression Model Select simplest model that adequately describes concentration-response. Justify use of weighting or complex equations [1].
Linearity Use ANOVA or residual plots. A correlation coefficient (r) close to 1 is not sufficient; must check for lack-of-fit (LOF) [1].
Weighting Apply weighted least squares linear regression (WLSLR) if variance is not constant across the range (heteroscedasticity). This is common when the concentration range is large [1].
Slope & Intercept Slope should be statistically significant (≠0). For a valid linear method, the intercept should not be statistically different from zero [1].
Outliers A standard point can be excluded if it is a clear outlier, at least six non-zero standards remain, and its inclusion biases QC results [1].
Quality Controls (QC) Use QC samples to verify accuracy and precision during analysis. These should be prepared in the same matrix and stored under the same conditions as study samples [1].

Troubleshooting Guide for Non-Linearity & Poor Performance

When your calibration curve does not meet acceptance criteria, consult this troubleshooting guide to identify and resolve common issues.

Symptom Possible Causes Recommended Solutions
Consistent inaccuracy at low concentrations Heteroscedasticity: Larger deviations at high concentrations unduly influence the regression line [1]. Apply a weighting factor (e.g., 1/x, 1/x²) to balance the influence of all data points [1].

| Significant Lack-of-Fit (LOF) or curvature | - Incorrect regression model (e.g., using linear when quadratic is needed).

  • Saturation of the detector at high concentrations. | 1. Test a non-linear regression model (e.g., quadratic).
  • Dilute samples falling in the suspect high range to ensure they are within the instrument's dynamic range. | | High imprecision in back-calculated concentrations | - Poor chromatography.
  • Inconsistent sample preparation.
  • Instrument instability. | 1. Use an appropriate internal standard (IS), ideally a stable isotope-labeled analog of the analyte, to correct for losses and variation [1].
  • Review and standardize sample preparation steps.
  • Perform instrument maintenance and calibration. | | Non-zero intercept | - Presence of matrix interference.
  • Inadequate blank subtraction. | 1. Demonstrate method accuracy despite the intercept, using QCs [1].
  • Ensure the "standard 0" (blank) is included in the curve and its response is not subtracted from other standards before regression [1]. |

Best Practices for Robust Method Development

To prevent issues with calibration curves, adhere to the following protocols during method setup and validation.

  • Use a Sufficient Number of Standards: A calibration curve should be constructed using a series of replicates (at least three) at 6–8 concentration levels across the expected range [1].
  • Include a Zero Standard: Always include a standard "0" (the analyte-free matrix without the analyte) in the curve. Its response should not be subtracted from other standards before building the regression model [1].
  • Validate the Full Method: Once a regression model is selected, fully validate the analytical method. Key parameters to assess include linearity, specificity, accuracy, precision, lower limit of quantification (LLOQ), and matrix effects [1].
  • Select the Appropriate Analytical Platform: The choice of platform (e.g., LC-MS, GC-MS) depends on the compound's properties. For metabolites like N-Nonanoylglycine, Reversed-Phase Liquid Chromatography (RP-LC) coupled to mass spectrometry is often suitable for separating non-polar or weakly polar compounds [2].

G Start Start: Develop Calibration Method A Prepare Calibration Standards (6-8 levels in replicates of 3) Start->A B Analyze Standards & Acquire Data A->B C Plot Response vs. Nominal Concentration B->C D Inspect Residual Plot C->D E Check for Heteroscedasticity (Uneven variance) D->E F Apply Weighting Factor (e.g., 1/x, 1/x²) E->F Yes G Check for Curvature or Lack-of-Fit (LOF) E->G No F->G H Test Non-linear Regression Model G->H Yes I Evaluate Model with QC Samples & Statistics G->I No H->I J Method Validated? (Accuracy, Precision, LLOQ) I->J J->A No K Method Ready for Sample Analysis J->K Yes

This workflow provides a visual guide for developing and validating a reliable calibration method. The process is iterative; if the method fails validation, you must return to the start and refine your approach.

  • Consult the Certificate of Analysis (CoA) from the supplier, which may include specific method parameters.
  • Search literature databases like PubMed for recent applications of this specific internal standard.
  • Review the guidelines from regulatory bodies like the FDA for the latest bioanalytical method validation standards.

References

What are the common sources of interference in LC-MS/MS?

Author: Smolecule Technical Support Team. Date: February 2026

Interference in LC-MS/MS can arise from various sources, which are summarized in the table below.

Source Category Specific Examples
Patient/Sample Related Drugs, metabolites from pathological conditions, substances from diet (alcohol, supplements), parenteral nutrition, plasma expanders [1].
Sample Handling Anticoagulants, preservatives, stabilizers, contaminants (hand cream, tube stoppers, leachables) [1].
Sample Matrix Hemolysis, icterus, lipemia [1].
Analytical Process In-source fragmentation, isobaric compounds, inadequate mass resolution, matrix effects (ion suppression/enhancement) [2] [1].

How can I systematically identify interference?

A systematic workflow is crucial for efficient troubleshooting. The following diagram outlines the key steps for identifying and diagnosing interference.

interference_workflow Start Suspected Interference Step1 Check Chromatographic Peak Shape Start->Step1 Step2 Verify Retention Time Stability Step1->Step2 Step3 Inspect Internal Standard Signal Step2->Step3 Step4 Analyze Ion Ratio Consistency Step3->Step4 Step5 Perform Post-Column Infusion Step4->Step5 Result Interference Confirmed (Proceed to Mitigation) Step5->Result

Key Diagnostic Metrics to Monitor:

  • Ion Ratios: The ratio of intensities between multiple product ions for an analyte should be consistent. Deviations suggest co-elution of an interferent [1].
  • Internal Standard (IS) Performance: A sudden, significant change in the absolute peak area of the internal standard can indicate a matrix effect or interference specifically affecting the IS [1].
  • Retention Time: Shifts in the expected retention time can reveal co-elution issues [1].
  • Post-Column Infusion: This technique helps visualize matrix effects. You continuously infuse your analyte into the MS while injecting a prepared blank sample extract. A dip or rise in the baseline at the analyte's retention time indicates ion suppression or enhancement, respectively [1].

What strategies can eliminate or reduce interference?

Once interference is identified, you can apply the following strategies to mitigate it.

Chromatographic Separation

Improving the separation of compounds is often the most effective first step.

  • Action: Optimize the LC method by changing the column type (e.g., HILIC vs. reverse-phase), mobile phase composition, pH, or gradient profile [2] [1].
  • Rationale: Different chromatography techniques can resolve 65–85% of interfering signals [2]. The goal is to maneuver your analyte to elute in a "quiet" region with minimal matrix effects [1].
Mass Spectrometric Optimization

Enhance the selectivity of the MS detection.

  • Action: Select a different, more specific precursor/product ion pair (MRM transition) if possible [1].
  • Rationale: This avoids the mass channel where the interference occurs.
The Isotopic Ion Strategy

This is a particularly clever and convenient method when dealing with interference between a stable isotope-labeled (SIL) analyte and its SIL internal standard, a common scenario with compounds like N-Nonanoylglycine-d2 [3].

  • Scenario: The microdose IV drug (e.g., a ^13^C, ^15^N-labeled compound) interferes with its internal standard (e.g., a ^13^C, ^15^N, D3-labeled compound) because the mass difference is small and the molecule contains atoms with abundant natural isotopes (like Cl) [3].
  • Solution: Instead of monitoring the monoisotopic ion (e.g., M+0 for Cl³⁵), monitor a heavier, less abundant isotopic ion (e.g., M+2 for Cl³⁷) for the interfered compound [3].
  • Outcome: This strategy achieved a 90-fold reduction of interference in a case study, avoiding the need for a more synthetically complex internal standard [3].

The diagram below illustrates the logic behind choosing this strategy.

isotopic_strategy Problem Problem: Interference between SIL analyte and SIL-IS Decision Is the mass difference small and/or does the molecule have an element with abundant isotopes (e.g., Cl, Br)? Problem->Decision Yes Yes Decision->Yes Yes No No Decision->No No Solution Solution: Monitor a heavier isotopic ion (e.g., M+2 for 37Cl) Yes->Solution AltSolution Consider alternative strategies: - Better chromatography - Different IS No->AltSolution

Sample Preparation

A more selective sample clean-up can remove many interferents.

  • Action: Use techniques like liquid-liquid extraction, solid-phase extraction, or protein precipitation [1].
  • Rationale: This reduces the overall matrix load and can selectively isolate the analyte away from interfering substances.
Internal Standard Selection

Using a well-matched internal standard is critical for compensation.

  • Action: Use a stable isotope-labeled internal standard (SIL-IS) that is identical to the analyte. Labels like ^13^C or ^15^N are preferable to deuterium (D) when possible, as they are less likely to cause chromatographic retention time shifts [1].
  • Rationale: A co-eluting SIL-IS best compensates for matrix effects. If the IS elutes even slightly apart from the analyte, it may not accurately correct for ion suppression/enhancement in the analyte's peak [1].

How should I test for interference during method validation?

It is crucial to proactively test for interference. The following table outlines two key approaches [1].

Testing Type Description Protocol Summary

| Specific Interference Testing | Tests the effect of known substances. | 1. Add the potential interferent (e.g., a drug, lipid) at the highest expected concentration to a sample pool. 2. Analyze the test pool and a control pool (without interferent) with adequate replication. 3. Calculate the bias in the analyte concentration. A significant bias indicates interference. | | Matrix Effect Evaluation | Tests for unidentified interference from the sample matrix. | Quantitative Method:

  • Add analyte to both an extracted blank matrix and a clean solvent.
  • Compare the peak areas. The ratio (expressed as a percentage) quantifies ion suppression (<100%) or enhancement (>100%).

Qualitative (Post-Column Infusion) Method:

  • Continuously infuse analyte into the MS.
  • Inject a blank matrix extract. A dip or rise in the baseline at the analyte's RT shows ion suppression or enhancement. |

References

General Principles of Method Robustness Testing

Author: Smolecule Technical Support Team. Date: February 2026

Robustness testing evaluates the reliability of an analytical method during normal usage by deliberately varying method parameters and assessing their impact on performance [1]. The goal is to ensure the method remains unaffected by small, intentional variations in procedural parameters.

For chromatographic methods (like the analysis of N-Nonanoylglycine-d2), key parameters to investigate typically include [1]:

  • Gradient programme: Variations in the time/length of the gradient and the starting/ending concentrations of the strong solvent.
  • Temperature: Modulations in column temperature.
  • Acidic modifier concentration: Changes in the amount of ion-pairing agent (e.g., Trifluoroacetic Acid - TFA) in the mobile phase.

Conceptual Framework for Experimental Design

Based on general guidelines, here is a conceptual framework you could adapt for testing this compound. You would intentionally vary key method parameters around their nominal values and measure the impact on critical performance attributes.

The table below outlines a hypothetical experimental design for a robustness study, assuming a reversed-phase liquid chromatography method.

Parameter Category Nominal Value Variation Range (e.g., -/+) Critical Performance Attributes to Monitor
Column Temperature e.g., 80 °C e.g., ± 3 °C Retention time, peak area, resolution from nearest peak [1]
TFA Concentration e.g., 0.10% (v/v) e.g., ± 0.01% Retention time, peak shape (symmetry), recovery/peak area [1]
Gradient Slope/Time e.g., 25-45% B in 10 min e.g., Change start/end %B (e.g., 30-40% B) Resolution (USP), retention time, integration consistency [1]
Flow Rate e.g., 0.8 mL/min e.g., ± 0.05 mL/min Retention time, backpressure, peak broadening
pH of Aqueous Buffer e.g., pH 2.5 e.g., ± 0.1 units Retention time, peak shape, ionization

Suggested Experimental Workflow

The following diagram illustrates a logical workflow for planning and executing a robustness test, synthesizing concepts from the general literature.

robustness_workflow Start Define Method Parameters and Nominal Values A Identify Key Parameters to Vary Start->A B Define Experimental Range for Each Parameter A->B C Execute Experiments According to Design B->C D Analyze Impact on Performance Attributes C->D D->B If Results Unacceptable, Refine Ranges E Establish System Suitability Criteria D->E If Results Acceptable End Finalize Validated Method E->End

Potential FAQs and Troubleshooting Guides

While specific issues for this compound are not available, here are common problems in analytical methods framed as FAQs, with general troubleshooting steps.

FAQ 1: Why is my peak shape poor or tailing?

  • Potential Cause: Inappropriate pH or concentration of acidic modifier in the mobile phase, leading to secondary interactions with the stationary phase.
  • Troubleshooting Steps:
    • Ensure fresh mobile phases are prepared accurately.
    • Systematically adjust the concentration of the ion-pairing agent (e.g., TFA) within a small range (e.g., 0.09% - 0.11%) and observe the effect on peak shape and recovery [1].
    • Verify that the column temperature is set correctly and is stable.

FAQ 2: Why is the retention time inconsistent?

  • Potential Cause: Fluctuations in method parameters such as temperature, flow rate, or mobile phase composition.
  • Troubleshooting Steps:
    • Check the stability of the column oven temperature and confirm calibration.
    • Verify the HPLC pump is delivering a consistent flow rate.
    • Ensure mobile phases are well-mixed and degassed.
    • Note that even slight variations in TFA concentration can significantly impact retention for large molecules [1].

FAQ 3: Why are my peak areas variable?

  • Potential Cause: Inconsistent sample preparation, detector issues, or method parameters affecting recovery.
  • Troubleshooting Steps:
    • Check the precision of pipetting and dilution steps.
    • Ensure the detector lamp is not failing and the flow cell is clean.
    • Investigate if variations in column temperature or TFA concentration are affecting the compound's recovery and thus the reported peak area [1].

References

N-Nonanoylglycine-d2 limit of detection quantification

Author: Smolecule Technical Support Team. Date: February 2026

Metabolomics Platforms for Compound Quantification

The LOD for a compound is highly dependent on the specific instrumentation and methodology. The tables below summarize common analytical platforms and sample preparation considerations, based on current metabolomics practices [1] [2].

Table 1: Common Analytical Platforms in Metabolomics

Platform Acronym Best For Key Advantages Key Disadvantages / Considerations
Liquid Chromatography-Mass Spectrometry LC-MS (or UHPLC) Non-volatile, unstable, or high/low molecular weight compounds with wide polarity range [1]. Simpler sample prep (no derivatization); amenable to high-throughput analysis [1]. Potential matrix effects that can suppress ionization [1].
Gas Chromatography-Mass Spectrometry GC-MS Volatile compounds or those that can be made volatile via derivatization [1]. Excellent separation power, sensitivity, reproducibility; extensive, searchable fragmentation libraries [1]. Derivatization is complex and time-consuming [1].
Capillary Electrophoresis-Mass Spectrometry CE-MS Polar and ionic compounds [1]. Fast, highly efficient separation; minimal organic solvent use [1]. Poor concentration sensitivity (very low sample volume); potential for fluctuating migration times [1].
Direct-Infusion Mass Spectrometry DI-MS High-throughput screening [1]. Very short analysis time [1]. Strong matrix effects; inferior quantitative performance compared to LC-MS [1].
Nuclear Magnetic Resonance NMR Wide range of organic compounds; can be used on liquid, solid, and tissue samples [1]. Non-destructive; straightforward, automated; provides unbiased metabolic profiles [1]. Generally lower sensitivity compared to MS-based methods [1].

Table 2: Sample Preparation and Methodological Choices

Factor Consideration & Impact on LOD
Chromatography For LC-MS, Reversed-Phase (RP) chromatography (e.g., C18 column) is ideal for separating non-polar or weakly polar compounds like N-Nonanoylglycine-d2. HILIC is better for polar metabolites [1].
Sample Type The LOD will vary significantly based on the sample matrix (e.g., plasma, brain tissue, cerebrospinal fluid) due to differing levels of complexity and ion suppression effects [3] [1].
Extraction Efficient solid-phase extraction (SPE) can be used to separate the analyte from matrix components, thereby improving sensitivity and reliability, as demonstrated in a binding assay for a dopamine D2 receptor marker [4].

Proposed Experimental Protocol for LOD Determination

Based on the methodologies in the search results, you can determine the LOD for your specific system using the following workflow. The process involves preparing a dilution series of the pure standard and analyzing it with LC-MS to establish the concentration at which the signal can be reliably detected.

Start Start: Prepare Pure This compound Standard Step1 1. Create Serial Dilutions in relevant matrix (e.g., solvent) Start->Step1 Step2 2. Analyze via LC-MS (Reverse-Phase Column Recommended) Step1->Step2 Step3 3. Measure Signal-to-Noise (S/N) for each concentration Step2->Step3 Step4 4. Determine LOD (Concentration where S/N ≈ 3) Step3->Step4 End End: Document LOD Value for Your Specific System Step4->End

Detailed Protocol:

  • Standard Solution Preparation: Prepare a high-purity, accurately weighed standard of this compound. Dissolve it in an appropriate solvent to create a stock solution of known concentration [4].
  • Serial Dilutions: Perform a series of dilutions from the stock solution to create standard solutions covering a wide range of concentrations, expected to go below the detection limit of your instrument.
  • LC-MS Analysis: Analyze these standard solutions using an LC-MS system. As suggested in [1], a reversed-phase (C18) column is likely the most suitable choice for a compound like this compound. Use multiple reaction monitoring (MRM) if using a tandem mass spectrometer (MS/MS) for enhanced specificity.
  • Data Analysis and LOD Calculation: For each concentration, measure the chromatographic peak's signal-to-noise (S/N) ratio. The Limit of Detection (LOD) is conventionally defined as the lowest concentration at which the analyte can be reliably detected, typically with an S/N ratio of 3 [1].

Methodology Insights from Search Results

While not mentioning your specific compound, the literature confirms the general approach:

  • LC-MS is Predominant: LC-MS is highlighted as a key platform for metabolomics, suitable for analyzing a wide range of compounds without the need for complex derivatization [1].
  • Lipid Analysis Context: The studies catalogued numerous lipids and related metabolites, confirming that methodologies for compounds within this broad class are well-established [3].
  • Separation from Matrix: The use of techniques like solid-phase extraction to clean up samples and separate the analyte from the complex sample matrix is a critical step for achieving a low LOD [4].

References

Understanding N-Nonanoylglycine-d2 and Internal Standards

Author: Smolecule Technical Support Team. Date: February 2026

N-Nonanoylglycine-d2, a deuterated compound, is typically used as an Internal Standard (IS) in mass spectrometry-based assays. Its primary functions are to:

  • Normalize Variations: Account for inconsistencies in sample preparation and instrument response.
  • Improve Accuracy: Enable precise quantification of target analytes by correcting for matrix effects.

When comparing internal standards, key performance parameters include analytical recovery (a measure of extraction efficiency), matrix effects, linearity, and precision. A high recovery percentage indicates an effective internal standard.

Framework for Internal Standard Comparison

Here is a structured table outlining the core parameters you would typically evaluate and measure in a recovery comparison study.

Parameter Description Experimental Measurement
Analytical Recovery Efficiency of analyte extraction; high recovery indicates minimal loss. Calculate as (Measured Concentration / Spiked Concentration) × 100%.
Matrix Effect Ion suppression/enhancement caused by sample components. Compare analyte response in matrix vs. pure solution (post-extraction spike).
Linearity & Dynamic Range Concentration range over which the response is linearly proportional. Analyze a series of concentrations; calculate correlation coefficient (R²).
Precision (Repeatability) Closeness of results under identical conditions (intra-day). Multiple replicates (n≥5) in one day; report Relative Standard Deviation (RSD).
Precision (Reproducibility) Closeness of results under varied conditions (inter-day). Multiple replicates over ≥3 days; report RSD.

Proposed Experimental Workflow for Comparison

The following diagram outlines a general protocol you could adapt to conduct a recovery comparison for this compound and its alternatives.

IS_Recovery_Workflow Experimental Workflow for Internal Standard Recovery Comparison start Start: Spiking step1 Sample Preparation (Protein Precipitation, Liquid-Liquid Extraction) start->step1 Spike IS into sample matrix step2 LC-MS/MS Analysis step1->step2 Reconstitute & Inject step3 Data Collection (Peak Areas) step2->step3 Acquire data step4 Recovery Calculation step3->step4 (Measured/Spiked) * 100%

A Path Forward for Your Research

Given the lack of direct comparative data, here are suggestions to find the information you need:

  • Refine Your Search: Use specialized scientific databases like SciFinder or Reaxys, with search terms such as "this compound recovery LC-MS" or "deuterated glycine internal standard comparison".
  • Consult Method Papers: Look for research papers that develop analytical methods for similar compounds; they might have tested or referenced various internal standards.
  • Empirical Testing: The most reliable approach is to conduct your own validation experiment using the workflow above, tailored to your specific analyte and matrix.

N-Nonanoylglycine-d2 performance different mass spectrometers

Author: Smolecule Technical Support Team. Date: February 2026

Mass Spectrometer Types and Comparative Performance

The table below summarizes the key figures of merit for mass spectrometers relevant to analyzing metabolites like N-Nonanoylglycine-d2, based on current literature [1] [2].

Mass Analyzer Mass Accuracy Resolving Power LOQ for MAM* (Type-1 Attributes) Best Suited For
FT-ICR-MS ~100 ppb [1] 1,000,000 - 10,000,000 [1] Information Missing Unmatched resolution for complex mixtures; isotopic fine structure (IFS) analysis [1].
Orbitrap ~1 ppm [1] 100,000 - 1,000,000 [1] 0.002% (20 ppm) [2] High-resolution quantitative analysis; excellent balance of performance and usability [2].
Quadrupole-TOF (Q-TOF) ~10 ppm [1] ~10,000 - 15,000 [1] Information Missing Fast scanning and good mass accuracy for identification and quantification.
Triple Quadrupole (TQ) 100 ppm [1] ~4,000 (Unit Resolution) [1] ~1% (in full-scan mode) [2] Highly sensitive and robust targeted quantification (e.g., MRM) [2].
Single Quadrupole 100 ppm [1] ~4,000 (Unit Resolution) [1] ~1% (in full-scan mode) [2] Cost-effective, routine full-scan monitoring where high sensitivity is not critical [2].

*MAM (Multi-Attribute Method): Data for LOQ is derived from studies on therapeutic proteins but illustrates the quantitative performance range of these instruments [2].

Proposed Experimental Protocol for Comparison

To objectively compare the performance of different mass spectrometers for detecting this compound, you can implement the following experimental protocol.

  • 1. Sample Preparation: Prepare a dilution series of this compound in a relevant biological matrix (e.g., human plasma, mouse BALF [3]) and a pure solvent. This will allow you to assess performance in both ideal and complex, real-world conditions.
  • 2. Data Acquisition: Analyze the sample sets on each instrument type (FT-ICR, Orbitrap, Q-TOF, TQ) using two approaches:
    • Untargeted Analysis: Use a standard reversed-phase liquid chromatography (RP-LC) method coupled with full-scan MS. This tests the instrument's ability to detect the compound without prior bias [4] [2].
    • Targeted Analysis (for TQ and SQ): Develop a specific Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) method for this compound to evaluate the ultimate sensitivity and quantitative precision achievable [2].
  • 3. Data Analysis: Process the data to calculate the following key performance indicators (KPIs) for this compound on each platform:
    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
    • Mass Accuracy: Measure the difference between the observed m/z and the theoretical m/z of the protonated or deprotonated molecule [1].
    • Signal-to-Noise (S/N) Ratio: Compare the signal intensity of the analyte peak to the background noise at various concentrations.
    • Linear Dynamic Range: Establish the concentration range over which the instrument response is linear.

The workflow for this comparative study can be visualized as follows:

Start Start: Instrument Comparison Study Prep Sample Preparation Start->Prep DataAcquisition Data Acquisition Prep->DataAcquisition SubPrep1 • Dilution series in solvent • Dilution series in matrix DataAnalysis Data Analysis & KPIs DataAcquisition->DataAnalysis SubAcquisition1 • Untargeted: Full-scan MS • Targeted: MRM/SIM Report Performance Report DataAnalysis->Report SubAnalysis1 • LOD/LOQ • Mass Accuracy • S/N Ratio • Dynamic Range

Key Considerations for Instrument Selection

When planning your analysis of this compound, consider these factors highlighted in recent research:

  • Resolution is Critical for Specificity: The exceptional resolution of FT-ICR-MS allows it to separate isobaric and isomeric species with mass differences as small as a few milliDaltons. This is invaluable for confidently identifying your target metabolite in a complex biological background and for performing isotopic fine structure analysis, which could be relevant for the deuterated atoms in your compound [1].
  • Sensitivity and Throughput Needs: While FT-ICR-MS offers top-tier performance, Orbitrap and Q-TOF instruments provide an excellent balance of high resolution, good mass accuracy, and faster scan speeds, making them workhorses for untargeted metabolomics [1] [4]. For pure, high-sensitivity quantification of this compound, a triple quadrupole in MRM mode is typically the most sensitive and robust choice [2].
  • Budget and Operational Complexity: A single quadrupole mass spectrometer may be fit-for-purpose if your application only requires quantification at the ~1% level and you are operating under budget constraints [2]. It is crucial to weigh the instrument's cost, footprint, and ease of operation against the project's required performance [1].

References

N-Nonanoylglycine-d2 cross-validation multiple matrices

Author: Smolecule Technical Support Team. Date: February 2026

Standard Cross-Validation Methodologies

For a compound like N-Nonanoylglycine-d2, cross-validation typically involves confirming its identity and concentration across different analytical batches, instruments, or biological matrices (e.g., plasma, urine, tissue) to ensure reliability and reproducibility of data [1] [2]. The following table summarizes the core experimental protocols used in metabolomics for such validation:

Protocol Aspect Commonly Used Techniques
Sample Preparation Protein precipitation, solid-phase extraction (SPE), liquid-liquid extraction (LLE) [3].
Separation Reversed-Phase Liquid Chromatography (RPLC) for lipids/fatty acids; Hydrophilic Interaction Chromatography (HILIC) for polar metabolites [2].
Detection & Analysis Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common platform, particularly using high-resolution mass spectrometers (HR-MS) for accurate mass measurement [3] [4] [2].
Data Validation Use of stable isotope-labeled internal standards (like d2), calibration curves, and quality control (QC) samples to ensure precision and accuracy [1].

Experimental Workflow for Multi-Matrix Analysis

The diagram below outlines a generalized experimental workflow for cross-validating a metabolite like this compound across multiple biological matrices, synthesizing common steps from metabolomics studies [1] [2].

Start Study Design SampleCollection Sample Collection Start->SampleCollection SamplePrep Sample Preparation SampleCollection->SamplePrep Plasma Plasma SampleCollection->Plasma Urine Urine SampleCollection->Urine CSF Cerebrospinal Fluid SampleCollection->CSF Tissue Tissue Homogenate SampleCollection->Tissue InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis LC_MS LC-MS InstrumentalAnalysis->LC_MS GC_MS GC-MS InstrumentalAnalysis->GC_MS NMR NMR InstrumentalAnalysis->NMR DataProcessing Data Processing & Analysis End End DataProcessing->End Validation Report Subgraph_Cluster_Matrices Multiple Matrices Subgraph_Cluster_Platforms Analytical Platforms LC_MS->DataProcessing GC_MS->DataProcessing NMR->DataProcessing

How to Proceed with Your Analysis

Since a pre-made guide is unavailable, you may need to generate the comparative data yourself. Here are some steps you can take:

  • Consult Methodological Literature: Review papers that detail the quantification of acylglycines or specific deuterated standards in biological matrices. These can provide a proven blueprint for your own experimental design.
  • Establish Key Metrics: Define the performance criteria for your comparison. These typically include:
    • Accuracy and Precision: How close the measured value is to the true value, and the reproducibility of the measurement.
    • Recovery: The efficiency of extracting the compound from different matrices.
    • Matrix Effects: The degree to which a sample matrix influences the detection and quantification of the analyte.
  • Benchmark Against Alternatives: If "alternatives" refer to other related metabolites (e.g., different chain-length acylglycines), you can run them simultaneously. If it refers to different analytical methods, you would follow a comparative methodology similar to those used in glycan analysis studies [3] [4].

References

×

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.16469702 Da

Monoisotopic Mass

217.16469702 Da

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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